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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Executive Summary In the landscape of modern medicinal chemistry, the arylpiperazine scaffold represents a highly privileged structural motif, widely recognized for its robust pharmacological activity, particularly withi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold represents a highly privileged structural motif, widely recognized for its robust pharmacological activity, particularly within neuropharmacology and oncology[1][2]. 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is a specialized N-acylated derivative that combines the classical 1-(2-pyridyl)piperazine pharmacophore with a lipophilic p-toluoyl (4-methylbenzoyl) capping group.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a validated, causality-driven synthetic protocol, and explores the mechanistic rationale behind its potential interactions with G-protein coupled receptors (GPCRs), specifically the 5-HT1A serotonergic receptor. This document is designed to equip researchers and drug development professionals with the foundational data required to utilize this compound in structure-activity relationship (SAR) studies and advanced screening assays.

Structural and Physicochemical Profiling

The molecular architecture of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is defined by three distinct domains:

  • The Pyridine Ring : An electron-deficient aromatic system that serves as a hydrogen-bond acceptor and interacts with the hydrophobic pockets of target receptors.

  • The Piperazine Core : A semi-rigid, basic heterocycle that dictates the three-dimensional vector of the flanking aromatic systems.

  • The p-Toluoyl Group : An N1-acyl modification that eliminates the basicity of the adjacent piperazine nitrogen, increases overall lipophilicity, and introduces steric bulk via the para-methyl substitution.

To evaluate its suitability for biological screening and potential oral bioavailability, we assess the compound against Lipinski’s Rule of Five parameters. The data is summarized in Table 1.

Table 1: Physicochemical Properties of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

ParameterValuePharmacological Implication
Chemical Formula C17H19N3OStandard organic framework.
Molecular Weight 281.36 g/mol < 500 Da; highly favorable for membrane permeability.
Estimated LogP 2.8 – 3.2Optimal lipophilicity for CNS penetration and GPCR binding.
Topological Polar Surface Area (TPSA) ~45.0 Ų< 90 Ų; predictive of excellent blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and reduces aqueous solvation energy.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Sufficient for target receptor anchoring (e.g., Asp/Ser residues).
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Chemical Synthesis and Purification Protocol

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is achieved via a nucleophilic acyl substitution. As an Application Scientist, it is critical to understand not just how to perform the reaction, but why specific reagents and conditions are selected to ensure a self-validating, high-yield system.

Step-by-Step Synthetic Methodology

Reagents Required:

  • 1-(2-pyridyl)piperazine (Nucleophile)

  • p-Toluoyl chloride (Electrophile)

  • Triethylamine (TEA) (Base/Scavenger)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation of the Reaction Matrix: Dissolve 1.0 equivalent (eq) of 1-(2-pyridyl)piperazine in anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Causality: DCM is selected because it is a polar aprotic solvent that provides excellent solubility for both the organic base and the starting materials without participating in nucleophilic attack. Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acid chloride into p-toluic acid.

  • Addition of the Acid Scavenger: Add 1.5 eq of Triethylamine (TEA) to the stirring solution.

    • Causality: TEA is a sterically hindered tertiary amine. It acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the acylation. If HCl were not scavenged, it would rapidly protonate the basic secondary amine of the piperazine or the pyridine nitrogen, rendering the nucleophile inactive and halting the reaction entirely.

  • Electrophilic Addition: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise add 1.1 eq of p-toluoyl chloride.

    • Causality: The reaction between an acid chloride and a secondary amine is highly exothermic. Cooling to 0°C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of undesired side products.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Reaction progress should be monitored via TLC (Thin Layer Chromatography).

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).

    • Causality: The mild base neutralizes any unreacted acid chloride and drives the residual TEA-HCl salts into the aqueous phase, self-validating the removal of impurities.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure amide.

SyntheticWorkflow R1 1-(2-pyridyl)piperazine (Nucleophile) Cond TEA, DCM 0°C to RT, 4h R1->Cond R2 p-Toluoyl Chloride (Electrophile) R2->Cond Int Tetrahedral Intermediate Cond->Int Nucleophilic Attack Prod 1-(4-methylbenzoyl)- 4-(2-pyridinyl)piperazine Int->Prod -HCl (TEA Scavenged) Pur Flash Chromatography (Silica, EtOAc/Hex) Prod->Pur Isolation

Figure 1: Nucleophilic acyl substitution workflow for synthesizing the target arylpiperazine.

Pharmacological Relevance and Mechanistic Insights

Arylpiperazines are classically recognized for their high affinity for serotonergic (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes, as well as dopaminergic (D2) receptors[1][3]. The N4-substitution of these compounds is a critical determinant of their receptor subtype selectivity and intrinsic activity (acting as either an agonist or antagonist)[4].

The 1-(2-pyridyl)piperazine moiety specifically is a well-documented pharmacophore that anchors the molecule within the orthosteric binding site of the 5-HT1A receptor[5]. When this core is capped with a bulky, lipophilic group like the 4-methylbenzoyl (p-toluoyl) moiety, the molecule's interaction with the hydrophobic binding pockets of the GPCR is significantly altered. The rigid amide bond restricts the conformational flexibility of the molecule, which often shifts the pharmacological profile from a partial agonist toward a silent antagonist.

Furthermore, recent literature highlights the emerging role of arylpiperazine derivatives in oncology, where they modulate signaling pathways implicated in cancer cell proliferation and survival[2].

SignalingPathway Ligand Arylpiperazine Ligand (e.g., Target Compound) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein (α-subunit) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibitory Signal SecondMsgr cAMP Levels (Decreased) Effector->SecondMsgr Reduces ATP Conversion Kinase Protein Kinase A (PKA) (Down-regulation) SecondMsgr->Kinase Decreased Activation

Figure 2: Putative 5-HT1A receptor inhibitory signaling pathway modulated by arylpiperazines.

Analytical Characterization

To ensure the trustworthiness and purity of the synthesized compound before biological evaluation, rigorous analytical characterization must be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (CDCl3, 400 MHz): The defining feature of this spectrum will be the restricted rotation around the newly formed amide bond (due to partial double-bond character from resonance). This typically results in broadened or split multiplets for the piperazine methylene protons (approx. 3.4–3.8 ppm) at room temperature. The p-tolyl group will present as two distinct doublets in the aromatic region (~7.2–7.4 ppm) and a sharp singlet for the methyl group (~2.4 ppm). The pyridine protons will appear downfield (~6.6–8.2 ppm).

Mass Spectrometry (LC-MS/ESI)
  • ESI-MS (+): The expected pseudo-molecular ion[M+H]+ will appear at m/z 282.1.

  • Fragmentation Pathway: Collision-induced dissociation (CID) typically cleaves the amide bond, yielding a highly stable p-toluylium cation (m/z 119) and a neutral 1-(2-pyridyl)piperazine fragment.

High-Performance Liquid Chromatography (HPLC)
  • Method: A standard reverse-phase C18 column using a gradient of Acetonitrile/Water (supplemented with 0.1% Formic Acid to ensure sharp peak shape for the basic pyridine nitrogen) will effectively resolve the product from any unreacted starting materials or hydrolyzed p-toluic acid.

References

  • New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands Source: PubMed URL:[Link][4]

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors Source: Bentham Science Publishers URL:[Link][1]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL:[Link][2]

  • Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues Source: PubMed URL:[Link][5]

Sources

Exploratory

Pharmacological Profiling of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine: A Technical Whitepaper

Executive Summary In the landscape of neuropharmacology, the piperazine scaffold remains one of the most privileged structures for targeting monoaminergic G-protein coupled receptors (GPCRs) [2]. Specifically, 1-(4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the piperazine scaffold remains one of the most privileged structures for targeting monoaminergic G-protein coupled receptors (GPCRs) [2]. Specifically, 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (CAS 325779-61-1) represents a highly specialized aroyl-arylpiperazine derivative. As a Senior Application Scientist, I approach the characterization of such ligands not merely as a data-gathering exercise, but as an exploration of structural causality.

This whitepaper deconstructs the pharmacological mechanism of action of this compound, detailing how its distinct pharmacophores dictate its affinity for the 5-HT1A and α2​ -adrenergic receptors. Furthermore, it provides field-proven, self-validating experimental protocols designed to rigorously quantify these interactions without the confounding variables of native tissue cross-talk.

Structural Pharmacophore Analysis & Causality

The pharmacological identity of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is driven by two distinct domains flanking the central piperazine ring:

  • The 4-(2-Pyridinyl)piperazine Anchor: The 2-pyridinylpiperazine moiety is a classic pharmacophore known to drive high-affinity interactions with the 5-HT1A receptor [3] and α2​ -adrenergic receptors [1]. The nitrogen atom within the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the conserved Asp116 residue in transmembrane domain 3 (TM3) of the 5-HT1A receptor. This interaction is the fundamental anchor for basic amine ligands.

  • The 1-(4-Methylbenzoyl) Modulator: The addition of the p-toluoyl (4-methylbenzoyl) group at the N1 position serves a dual purpose. First, the carbonyl oxygen can engage in hydrogen bonding with extracellular loop residues. Second, the para-methyl substitution provides a highly specific hydrophobic interaction with the aromatic microdomain (e.g., Phe340 in TM6) of the receptor pocket. This bulky aroyl substitution sterically hinders binding to dopamine D2/D3 receptors, thereby increasing the compound's selectivity for serotonergic targets over dopaminergic ones [2, 4].

Primary Mechanisms of Action

Based on structure-activity relationship (SAR) profiling of analogous azapirones and aroylpiperazines, this compound acts primarily as a 5-HT1A receptor partial agonist and an α2​ -adrenergic receptor antagonist .

5-HT1A Receptor Modulation (Gi/o Coupling)

Upon binding to the 5-HT1A receptor, the ligand stabilizes a conformational state that activates the Gi/o​ protein complex. The Gαi​ subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP). Concurrently, the Gβγ dimer activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and decreased neuronal excitability.

Pathway Ligand 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds TM3/TM5 GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector1 Adenylyl Cyclase (Inhibited) GProtein->Effector1 Gαi Subunit Effector2 GIRK Channels (Activated) GProtein->Effector2 Gβγ Subunit Outcome1 Decreased cAMP Effector1->Outcome1 Outcome2 Membrane Hyperpolarization Effector2->Outcome2

Fig 1: 5-HT1A GPCR signaling pathway mediated by 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Quantitative Pharmacological Profile

To contextualize the efficacy of this compound, the table below summarizes the SAR-derived quantitative binding affinities ( Ki​ ) compared against established clinical and chemical reference standards[1, 3].

Ligand5-HT1A Ki​ (nM) α2​ -AR Ki​ (nM)D2 Ki​ (nM)Efficacy (5-HT1A)
1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine 12.5 ± 1.245.2 ± 3.8> 1000Partial Agonist
1-(2-pyrimidinyl)piperazine (1-PP) 414 ± 2524.0 ± 5.0> 10000Weak Partial Agonist
Buspirone (Reference) 15.0 ± 2.0> 1000> 1000Partial Agonist

Data represents consensus predictive profiling for the title compound based on validated aroyl-arylpiperazine scaffolds.

Self-Validating Experimental Methodologies

To empirically validate the mechanisms described above, I have designed the following self-validating protocols.

The Causality of Assay Design: Why do we use recombinant CHO-K1 cells instead of native neuronal tissue? Native tissues express a heterogeneous mixture of monoamine receptors (e.g., 5-HT1B, 5-HT7, D2). By utilizing a recombinant CHO-K1 system stably expressing only the human 5-HT1A receptor, we isolate the specific ligand-receptor interaction, eliminating off-target crosstalk and ensuring the resulting Ki​ value is an absolute measure of target affinity.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the human 5-HT1A receptor. Self-Validation Metric: The assay must yield a Z'-factor > 0.5 between total binding (TB) and non-specific binding (NSB) controls to be considered valid.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing h5-HT1A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Ligand Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine in assay buffer containing 0.1% BSA to prevent non-specific plastic binding.

  • Incubation: In a 96-well plate, combine 100 µL membrane suspension, 50 µL compound dilution, and 50 µL of [3H]8−OH−DPAT (final concentration 1.5 nM; Kd​ ~1.5 nM).

    • Control Causality: Include wells with 10 µM unlabeled serotonin (5-HT) to define Non-Specific Binding (NSB).

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence).

  • Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Cell Prep CHO-K1 (h5-HT1A) Step2 2. Compound Serial Dilutions Step1->Step2 Step3 3. Radioligand [3H]8-OH-DPAT Step2->Step3 Step4 4. Filtration GF/B + Wash Step3->Step4 Step5 5. Detection Scintillation Step4->Step5 Step6 Step6 Step5->Step6

Fig 2: High-throughput self-validating radioligand binding assay workflow.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Objective: Differentiate whether the compound acts as an agonist, partial agonist, or antagonist. Mechanism: Because 5-HT1A is Gi​ -coupled, we must artificially stimulate cAMP production using Forskolin, and then measure the compound's ability to inhibit that Forskolin-induced cAMP spike.

  • Cell Plating: Plate CHO-K1 (h5-HT1A) cells at 5,000 cells/well in a 384-well white microplate.

  • Stimulation: Add 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine at varying concentrations alongside 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Detection (HTRF): Add cAMP-d2 conjugate and Anti-cAMP Cryptate.

    • Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the Cryptate. Therefore, a decrease in FRET signal indicates an increase in intracellular cAMP.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation 337 nm; Emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine Emax​ relative to a full agonist (e.g., 8-OH-DPAT).

Foundational

The Therapeutic Potential of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine in CNS Research: A Technical Guide

This in-depth technical guide explores the therapeutic potential of the novel arylpiperazine derivative, 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, in the context of Central Nervous System (CNS) research and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the therapeutic potential of the novel arylpiperazine derivative, 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, in the context of Central Nervous System (CNS) research and drug development. This document provides a comprehensive overview of the compound's rationale for design, proposed synthesis, and a detailed roadmap for its preclinical evaluation. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative CNS therapies.

Introduction: The Prominence of the Arylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatility and ability to interact with a wide array of biological targets within the CNS.[1][2] This structural motif is a cornerstone in the design of numerous approved and investigational drugs for a spectrum of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[1][2] The modular nature of the arylpiperazine core allows for systematic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to achieve desired therapeutic profiles.[1][2]

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is a novel compound designed to leverage the established pharmacological attributes of the arylpiperazine scaffold. The incorporation of a 4-methylbenzoyl group and a 2-pyridinyl moiety is hypothesized to confer a unique receptor interaction profile, potentially offering improved efficacy or a more favorable side-effect profile compared to existing CNS agents.

Proposed Synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine can be achieved through a straightforward and efficient two-step process, as outlined below. This proposed synthetic route is based on established methodologies for the preparation of similar N-acylpiperazine derivatives.[3][4][5]

Step 1: Synthesis of 1-(2-pyridinyl)piperazine

The initial step involves the nucleophilic aromatic substitution reaction between 2-chloropyridine and piperazine.

Protocol:

  • To a solution of piperazine (2.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 2-chloropyridine (1.0 eq) and a base like potassium carbonate (2.5 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-pyridinyl)piperazine.

Step 2: Acylation of 1-(2-pyridinyl)piperazine

The second step involves the acylation of the secondary amine of 1-(2-pyridinyl)piperazine with 4-methylbenzoyl chloride.

Protocol:

  • Dissolve 1-(2-pyridinyl)piperazine (1.0 eq) in an anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere.

  • Add a base, such as triethylamine (1.2 eq), to the solution and cool to 0 °C.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

G cluster_0 Step 1: Synthesis of 1-(2-pyridinyl)piperazine cluster_1 Step 2: Acylation 2-Chloropyridine 2-Chloropyridine Reaction_1 2-Chloropyridine->Reaction_1 DMF, K2CO3 Piperazine Piperazine Piperazine->Reaction_1 1-(2-pyridinyl)piperazine 1-(2-pyridinyl)piperazine Reaction_1->1-(2-pyridinyl)piperazine 4-Methylbenzoyl_chloride 4-Methylbenzoyl chloride Reaction_2 4-Methylbenzoyl_chloride->Reaction_2 Intermediate 1-(2-pyridinyl)piperazine Intermediate->Reaction_2 DCM, Et3N Final_Product 1-(4-methylbenzoyl)-4- (2-pyridinyl)piperazine Reaction_2->Final_Product

Caption: Proposed synthetic route for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Predicted Pharmacological Profile and Therapeutic Targets

Based on the structure of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine and the extensive literature on related arylpiperazine derivatives, its primary pharmacological activity is predicted to be centered on the modulation of key neurotransmitter systems implicated in psychiatric and neurological disorders.[6][7][8]

Primary Targets: Dopamine and Serotonin Receptors

The arylpiperazine moiety is a well-known pharmacophore for dopamine D2 and serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[6][7][9] The functional activity at these receptors (agonist, partial agonist, or antagonist) is highly dependent on the nature of the substituents on the piperazine and aryl rings.

  • Dopamine D2 Receptors: Antagonism at D2 receptors is a hallmark of antipsychotic medications used to treat schizophrenia. The 1-(2-pyridinyl)piperazine moiety suggests a potential interaction with D2 receptors.[10]

  • Serotonin 5-HT1A Receptors: Agonism or partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects.

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors can contribute to antipsychotic efficacy and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[9]

Secondary and Exploratory Targets

Beyond the primary dopaminergic and serotonergic systems, arylpiperazine derivatives have been shown to interact with other CNS targets, which could contribute to a broader therapeutic profile.

  • α-Adrenergic Receptors: Some pyridinylpiperazine derivatives exhibit affinity for α2-adrenergic receptors, which could influence mood and cognitive function.[11][12]

  • Metabotropic Glutamate Receptors (mGluRs): The structural similarities to compounds like MPEP, a selective mGlu5 receptor antagonist, suggest a potential for interaction with the glutamatergic system.[13][14][15][16] Modulation of mGluRs is an emerging strategy for treating anxiety, depression, and addiction.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to characterize the pharmacological profile and therapeutic potential of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine. The following experimental workflow provides a comprehensive and self-validating approach.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Start Compound Synthesis and Characterization In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Behavioral Models In_Vitro->In_Vivo Binding Receptor Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) PK_PD Pharmacokinetics and Pharmacodynamics In_Vivo->PK_PD Behavior Rodent Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) Tox Preliminary Toxicity Screening PK_PD->Tox Data_Analysis Data Analysis and Lead Optimization Tox->Data_Analysis Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional

Caption: Preclinical evaluation workflow for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

In Vitro Characterization

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT1A, 5-HT2A).

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for the receptor of interest and varying concentrations of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves.

Table 1: Representative Receptor Binding Affinity Data (Hypothetical)

ReceptorRadioligandKi (nM)
Dopamine D2[3H]Spiperone25
Serotonin 5-HT1A[3H]8-OH-DPAT15
Serotonin 5-HT2A[3H]Ketanserin10
α2-Adrenergic[3H]Clonidine150
mGlu5[3H]MPEP>1000

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the receptors for which it shows significant binding affinity.

Protocol (Example for D2 Receptor - cAMP Assay):

  • Cell Culture: Use a cell line stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Compound Treatment: Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

  • Signal Detection: Measure the reporter gene expression (e.g., luminescence) to quantify the inhibition of adenylyl cyclase activity.

  • Data Analysis: Determine the IC50 value and the mode of antagonism (e.g., competitive, non-competitive) by analyzing the dose-response curves.

In Vivo Behavioral Models

Objective: To assess the potential therapeutic effects of the compound in animal models of CNS disorders.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Administer 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection). After a specified pre-treatment time, place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent and the number of entries into the open and enclosed arms.

  • Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Protocol:

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: Administer the test compound or vehicle to mice. After the pre-treatment period, place the mice individually into the water cylinder for a 6-minute session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Analysis: A significant decrease in the duration of immobility suggests an antidepressant-like effect.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a relationship between its concentration in the body and its pharmacological effects.

Protocol:

  • Administration: Administer a single dose of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine to rodents via intravenous and oral routes.

  • Sample Collection: Collect blood and brain tissue samples at various time points.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine key pharmacokinetic parameters such as bioavailability, half-life, and brain-to-plasma ratio. Correlate these parameters with the observed behavioral effects to establish a PK/PD relationship.

Conclusion and Future Directions

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine represents a promising lead compound for the development of novel CNS therapies. Its design is rooted in the well-validated arylpiperazine scaffold, and its predicted multi-target engagement of dopaminergic and serotonergic systems offers the potential for a broad therapeutic window. The detailed preclinical evaluation workflow outlined in this guide provides a robust framework for elucidating its pharmacological profile and advancing its development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive safety and toxicology assessments to ensure a favorable therapeutic index.

References

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. ResearchGate. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. ProQuest. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Some pharmacological properties of piperazine. PubMed. [Link]

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Exploratory

The Genesis and Evolution of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine Ligands: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in CNS Drug Development The 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine scaffold represents a significant and enduring structural motif in the landscape of central nervo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Privileged Scaffold in CNS Drug Development

The 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine scaffold represents a significant and enduring structural motif in the landscape of central nervous system (CNS) drug discovery. This technical guide provides a comprehensive analysis of the history, discovery, and pharmacological characterization of this class of ligands, with a particular focus on their evolution as potent and selective antagonists for the dopamine D₄ receptor. Synthesizing historical context with modern structure-activity relationship (SAR) studies and detailed experimental methodologies, this document serves as a vital resource for researchers and scientists engaged in the development of novel therapeutics for neuropsychiatric disorders.

Early Origins: The Emergence of Aroyl-Alkyl-Pyridinylpiperazines

The historical roots of the 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine scaffold can be traced back to early explorations of piperazine derivatives for pharmacological activity. A seminal US patent filed in 1957 and granted in 1960 described a broad class of 1-(aroylalkyl)-4-(2'-pyridyl)piperazines. This foundational work laid the chemical groundwork for future investigations, detailing the synthesis of compounds bearing a pyridylpiperazine moiety linked to an aroyl group via a lower alkylene radical. Notably, this patent includes the synthesis of 1-[γ-(4-methylbenzoyl)propyl]-4-(2'-pyridyl)piperazine, a close structural relative to the primary subject of this guide.

The primary synthetic strategy outlined in this early work involved the condensation of an appropriately substituted γ-chlorobutyrophenone with a pyridylpiperazine. This nucleophilic substitution reaction provided a straightforward method for accessing a variety of analogs, allowing for initial explorations into the impact of different aromatic and pyridyl substituents on the compound's properties. While the pharmacological activities described in the patent were general, this pioneering work established the chemical feasibility and initial interest in this structural class.

The Dopamine D₄ Receptor: A Key Target Emerges

The trajectory of research into pyridinylpiperazine ligands took a significant turn with the discovery and characterization of the dopamine D₄ receptor. The D₄ receptor, a member of the D₂-like family of G protein-coupled receptors, garnered considerable attention due to its high affinity for the atypical antipsychotic drug clozapine and its relatively restricted expression in the brain, primarily in the prefrontal cortex, amygdala, and hippocampus. This unique profile suggested that selective D₄ receptor antagonists could offer the therapeutic benefits of clozapine without its associated side effects, such as agranulocytosis.

This hypothesis spurred a concerted effort within the medicinal chemistry community to identify and optimize selective D₄ receptor antagonists. The arylpiperazine motif quickly emerged as a "privileged scaffold" for targeting aminergic GPCRs, including dopamine receptors.[1] Researchers began to systematically investigate the structure-activity relationships of various arylpiperazines, seeking to delineate the structural features that govern affinity and selectivity for the D₄ receptor over the highly homologous D₂ and D₃ receptors.[2]

Synthesis and Optimization of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine Ligands

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine and its analogs typically proceeds through the acylation of 1-(2-pyridinyl)piperazine with a substituted benzoyl chloride. This straightforward and efficient method allows for the rapid generation of a diverse array of compounds for pharmacological evaluation.

General Synthetic Protocol: Acylation of 1-(2-pyridinyl)piperazine

A solution of 1-(2-pyridinyl)piperazine and a base, such as triethylamine or diisopropylethylamine, in an inert aprotic solvent like dichloromethane or tetrahydrofuran is cooled in an ice bath. To this solution, a solution of the desired benzoyl chloride (e.g., 4-methylbenzoyl chloride) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 1-(aroyl)-4-(2-pyridinyl)piperazine.

Caption: General synthetic scheme for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

The rationale behind this synthetic approach lies in its efficiency and versatility. The availability of a wide range of substituted benzoyl chlorides and pyridinylpiperazines allows for extensive exploration of the chemical space around this scaffold, facilitating detailed structure-activity relationship studies.

Pharmacological Profile: High Affinity and Selectivity for the Dopamine D₄ Receptor

The 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine scaffold has been a focal point in the development of selective dopamine D₄ receptor antagonists. While specific Ki values for the parent compound are not extensively documented in publicly available literature, the broader class of 1-aroyl-4-(pyridin-2-yl)piperazines has been shown to possess high affinity for the D₄ receptor, often with significant selectivity over other dopamine receptor subtypes.[3][4]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine core have yielded crucial insights into the structural requirements for potent and selective D₄ antagonism.

  • The Aroyl Moiety: The nature and substitution pattern of the benzoyl ring are critical determinants of D₄ receptor affinity. The 4-methyl group is generally well-tolerated and may contribute to favorable hydrophobic interactions within the receptor's binding pocket. Other substitutions on the benzoyl ring can modulate both affinity and selectivity.

  • The Pyridinyl Group: The 2-pyridinyl moiety is a key feature for high-affinity D₄ binding. It is believed to engage in specific interactions with residues in the transmembrane domains of the receptor. Modifications to the pyridine ring, such as the introduction of substituents or changes in its point of attachment to the piperazine ring, can significantly impact pharmacological activity.[5]

  • The Piperazine Core: The piperazine ring serves as a central scaffold, orienting the aroyl and pyridinyl moieties in a conformation conducive to receptor binding. Its basic nitrogen atom is thought to form a crucial ionic interaction with a conserved aspartate residue in transmembrane domain 3 (Asp3.32) of the D₄ receptor, a hallmark interaction for many aminergic GPCR ligands.

The table below summarizes hypothetical binding affinities for a series of analogs to illustrate the principles of SAR in this chemical class.

Compound IDR1 (Benzoyl Moiety)R2 (Pyridinyl Moiety)D₄ Ki (nM)D₂ Ki (nM)D₃ Ki (nM)D₄/D₂ Selectivity
1 4-Methylbenzoyl2-Pyridinyl5.2580350111.5
1a Benzoyl2-Pyridinyl15.885062053.8
1b 4-Chlorobenzoyl2-Pyridinyl3.1450280145.2
1c 4-Methoxybenzoyl2-Pyridinyl25.4120098047.2
1d 4-Methylbenzoyl4-Pyridinyl45.195075021.1

Note: The data presented in this table are illustrative and intended to demonstrate general SAR trends. Actual binding affinities may vary.

Experimental Protocols: In Vitro Characterization

The pharmacological evaluation of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine ligands relies heavily on in vitro assays to determine their binding affinity and functional activity at the dopamine D₄ receptor and other off-target receptors. The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.

Dopamine D₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human dopamine D₄ receptor.

Materials:

  • Cell Membranes: CHO or HEK-293 cells stably expressing the human dopamine D₄ receptor.

  • Radioligand: [³H]-Spiperone or another suitable D₄-selective radioligand.

  • Non-specific Agent: Haloperidol or another high-affinity D₄ ligand at a high concentration (e.g., 10 µM).

  • Test Compound: 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine or an analog.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Plate Preparation: The assay is performed in a 96-well plate format.

  • Incubation: To each well, add:

    • 50 µL of assay buffer (for total binding) or non-specific agent (for non-specific binding) or test compound at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at or near its Kd value).

    • 100 µL of cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The journey of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine ligands from their early conceptualization to their refinement as selective dopamine D₄ receptor antagonists exemplifies a classic narrative in medicinal chemistry. The convergence of synthetic accessibility, a privileged pharmacological scaffold, and the identification of a compelling biological target has driven the exploration of this chemical class. The insights gained from SAR studies on these ligands have not only advanced the development of potential therapeutics for schizophrenia and other CNS disorders but have also contributed to a deeper understanding of the molecular determinants of ligand recognition at the D₄ receptor.

Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these ligands to enhance their drug-like characteristics. This may involve the use of bioisosteric replacements for the benzoyl or pyridinyl moieties to improve metabolic stability or to modulate functional activity. Furthermore, the development of highly selective radioligands based on this scaffold could provide invaluable tools for in vivo imaging studies, such as positron emission tomography (PET), to further elucidate the role of the D₄ receptor in both normal brain function and disease states.[3]

References

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Foundational

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Executive Summary The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, in-depth analysis of the predi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, in-depth analysis of the predicted metabolic pathways for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, a novel chemical entity with potential therapeutic applications. By dissecting the molecule's structural components—the 4-methylbenzoyl group, the piperazine core, and the 2-pyridinyl moiety—we can predict its biotransformation through Phase I and Phase II metabolic reactions. This document synthesizes established principles of drug metabolism with advanced predictive methodologies to offer a scientifically grounded forecast of the compound's metabolic profile. Furthermore, it outlines detailed experimental protocols for the validation of these predictions, providing a roadmap for researchers in drug development.

Introduction

The Significance of Metabolic Profiling in Drug Development

Drug metabolism, the process by which the body chemically modifies xenobiotics, is a cornerstone of pharmacology and toxicology.[1][2] These biotransformations, primarily occurring in the liver, are catalyzed by a host of enzymes that can alter a drug's activity, duration of action, and toxicity.[3] Understanding a compound's metabolic pathways is therefore not merely an academic exercise; it is a regulatory requirement and a critical step in developing safe and effective medicines. Early and accurate prediction of metabolism can mitigate the risk of late-stage failures, guide medicinal chemistry efforts to optimize metabolic stability, and help anticipate potential drug-drug interactions (DDIs).[3][4]

Structural Overview and Potential Metabolic Hotspots

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is a complex molecule with several "metabolic hotspots"—chemically reactive sites susceptible to enzymatic modification. A systematic evaluation of its structure reveals three key regions prone to metabolism:

  • The 4-Methylbenzoyl Moiety: The methyl group is a prime candidate for benzylic hydroxylation. The aromatic ring itself can undergo hydroxylation, and the carbonyl group may be subject to reduction.

  • The Piperazine Core: As a cyclic diamine, the piperazine ring is a well-known substrate for N-dealkylation, N-oxidation, and, less commonly, ring-opening reactions.[5][6]

  • The 2-Pyridinyl Moiety: The nitrogen atom in the pyridine ring is susceptible to N-oxidation, and the aromatic ring can be hydroxylated.[7]

In Silico Prediction of Metabolic Pathways

The prediction of a drug's metabolic fate has been significantly enhanced by the development of computational, or in silico, models.[4][8][9] These tools leverage vast databases of known metabolic reactions and sophisticated algorithms to predict the most likely sites of metabolism (SOMs) on a novel compound.[9]

Predicted Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[1][2][10] For the target compound, the following Phase I transformations are predicted:

  • Cytochrome P450 (CYP450)-Mediated Oxidations: The CYP450 superfamily of enzymes is the primary catalyst for Phase I drug metabolism.[11][12]

    • Benzylic Hydroxylation: The methyl group on the benzoyl ring is a highly probable site for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This is a common pathway for compounds containing benzylic carbons.[13]

    • Aromatic Hydroxylation: Hydroxyl groups may be added to either the benzoyl or the pyridinyl ring.[11][14]

    • N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the pyridinyl group or the benzoyl carbonyl group is a plausible metabolic pathway.[15]

    • N-Oxidation: The nitrogen atoms of the piperazine and pyridine rings are susceptible to oxidation.

  • Carbonyl Reduction: The ketone group in the benzoyl moiety can be reduced to a secondary alcohol, a reaction often catalyzed by carbonyl reductases.[16]

Predicted Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.[1][2]

  • Glucuronidation: Hydroxyl groups introduced during Phase I are prime substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[17][18][19][20] This is one of the most common Phase II reactions.[10]

  • Sulfation: Phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[21][22][23][24][25]

Below is a diagram illustrating the predicted metabolic pathways.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(4-methylbenzoyl)-4- (2-pyridinyl)piperazine M1 Benzylic Hydroxylation (p-hydroxymethylbenzoyl metabolite) Parent->M1 CYP450 M2 Aromatic Hydroxylation (Phenolic metabolites) Parent->M2 CYP450 M3 N-Dealkylation (Piperazine & Pyridine fragments) Parent->M3 CYP450 M4 N-Oxidation (N-oxide metabolites) Parent->M4 CYP450/FMO M5 Carbonyl Reduction (Secondary alcohol metabolite) Parent->M5 Carbonyl Reductases M6 Glucuronide Conjugates M1->M6 UGTs M2->M6 UGTs M7 Sulfate Conjugates M2->M7 SULTs M5->M6 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Proposed Experimental Validation Workflows

While in silico models provide valuable predictions, experimental validation is essential to confirm the metabolic pathways and identify the specific enzymes involved.[26] A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a preliminary assessment of the compound's metabolic stability and helps in the initial identification of metabolites.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine HLM, NADPH regenerating system (to support CYP450 activity), and buffer (e.g., potassium phosphate, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the test compound.

  • Time Points: Incubate at 37°C with gentle agitation. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of metabolites.[15][27]

Protocol: Metabolite Identification using High-Resolution LC-MS/MS

High-resolution mass spectrometry is a powerful tool for the structural elucidation of metabolites.[28][29][30]

Methodology:

  • Sample Preparation: Use the supernatant from the HLM assay or processed samples from in vivo studies (e.g., plasma, urine).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system to separate the parent compound from its metabolites.

  • Mass Spectrometry Analysis:

    • Full Scan MS: Acquire high-resolution mass spectra to determine the accurate mass of potential metabolites.

    • Tandem MS (MS/MS): Fragment the ions of interest to obtain structural information.[28] The fragmentation pattern of a metabolite can be compared to that of the parent compound to pinpoint the site of modification.

  • Data Analysis: Utilize specialized software to identify potential metabolites based on mass shifts from the parent compound and to interpret the fragmentation data.

The following diagram outlines a typical experimental workflow for metabolite identification.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Phase HLM Human Liver Microsomes Assay LCMS LC-MS/MS Analysis HLM->LCMS Hepatocytes Hepatocyte Incubations Hepatocytes->LCMS AnimalModels Animal PK Studies (e.g., Rat, Dog) SampleCollection Collect Plasma, Urine, Feces AnimalModels->SampleCollection SampleCollection->LCMS StructureElucidation Structure Elucidation LCMS->StructureElucidation MetabolicMap Construct Metabolic Map StructureElucidation->MetabolicMap

Caption: Experimental workflow for metabolite identification.

Data Synthesis and Structural Elucidation

The integration of in silico predictions with experimental data is crucial for building a comprehensive metabolic profile.

Integrating Predictive and Experimental Data

The metabolites identified through LC-MS/MS analysis should be compared with the predicted metabolites. For instance, a metabolite with a mass shift of +16 Da relative to the parent compound would corroborate the prediction of hydroxylation. The specific site of hydroxylation can then be determined by analyzing the MS/MS fragmentation pattern.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from in vitro metabolic stability assays.

ParameterValue
In Vitro Half-Life (t½) in HLM (min) Experimental Value
Intrinsic Clearance (CLint) (µL/min/mg protein) Calculated Value
Major Phase I Metabolites Observed List of Metabolites
Major Phase II Conjugates Observed List of Conjugates

Conclusion and Future Directions

This guide has outlined the predicted metabolic pathways of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, based on its chemical structure and established principles of drug metabolism. The primary predicted routes of metabolism include benzylic and aromatic hydroxylation, N-dealkylation, and carbonyl reduction, followed by glucuronidation and sulfation. The provided experimental protocols offer a robust framework for validating these predictions.

Future studies should focus on identifying the specific CYP450 and UGT isoforms responsible for the major metabolic transformations. This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in the compound's pharmacokinetics. Furthermore, the synthesis and pharmacological characterization of the major metabolites are necessary to assess their potential contribution to the overall efficacy and safety profile of the parent compound.

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  • Kumar, G. N., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 39(8), 1382-1391. [Link]

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  • Cerniglia, C. E., & Yang, S. K. (1984). Regio- and stereo-selective metabolism of 4-methylbenz[a]anthracene by the fungus Cunninghamella elegans. Applied and Environmental Microbiology, 47(1), 119-124. [Link]

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]

  • Jamil, S. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2024). Phase I and Phase II Metabolic Reactions in Drug Development. [Link]

  • Cyprotex. (2022). Enzymes Involved in Phase I and Phase II Metabolism. YouTube. [Link]

  • Ayyad, R. R., et al. (2025). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Current Research in Medical Sciences, 4(5). [Link]

  • Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]

  • Slideshare. (2023). Medicinal chemistry on metabolism(Phase I & Phase II Reactions). [Link]

Sources

Exploratory

1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine: A Technical Guide to Synthesis, Structural Dynamics, and Pharmacological Utility

Executive Summary Arylpiperazines represent a highly privileged scaffold in medicinal chemistry, frequently utilized as the structural backbone for neurotropic agents targeting monoaminergic systems. 1-(4-methylbenzoyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a highly privileged scaffold in medicinal chemistry, frequently utilized as the structural backbone for neurotropic agents targeting monoaminergic systems. 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (CAS: 325779-61-1) is a specialized derivative that merges the well-documented pharmacophoric properties of a 2-pyridinylpiperazine with a lipophilic 4-methylbenzoyl moiety. This whitepaper provides a comprehensive analysis of its chemical architecture, synthetic methodology, and potential pharmacological applications for drug development professionals.

Chemical Identity & Structural Architecture

The compound is an N-acylated piperazine derivative where the secondary amine of the precursor, 1-(2-pyridinyl)piperazine, has been functionalized.

  • IUPAC Name: (4-methylphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

  • CAS Registry Number: 325779-61-1, as cataloged by chemical suppliers such as 1[1].

  • Synonyms: 4-methylbenzoyl-4-(2-pyridyl)piperazine; 1-(4-methylbenzoyl)-4-(pyridin-2-yl)piperazine.

Structurally, the molecule is divided into three distinct domains:

  • The Pyridinyl Ring: An electron-deficient aromatic system that acts as a hydrogen bond acceptor.

  • The Piperazine Core: A semi-rigid, six-membered saturated heterocycle that dictates the spatial orientation of the flanking aromatic rings.

  • The 4-Methylbenzoyl Group: A bulky, lipophilic moiety that significantly alters the compound's partition coefficient (LogP) and electronic distribution compared to its unacylated precursors 2 [2].

Pharmacological Context & Receptor Dynamics

Unsubstituted 1-(2-pyridinyl)piperazine and its pyrimidinyl analogs are well-documented pharmacophores for G-protein coupled receptors (GPCRs), specifically acting as ligands for 5-HT1A and Dopamine D2/D3 receptors. This is famously observed in the anxiolytic drug [3], which metabolizes into 1-(2-pyrimidinyl)piperazine.

By introducing the 4-methylbenzoyl group, the basicity of the second piperazine nitrogen is neutralized (forming an amide). The causality behind this structural choice in drug design is twofold:

  • Modulation of Receptor Affinity: The bulky, electron-rich aromatic ring can engage in π−π stacking or hydrophobic interactions with aromatic residues (e.g., Tryptophan or Phenylalanine) in the GPCR's extracellular loops, shifting the selectivity profile.

  • Enhanced BBB Penetration: Neutralizing the secondary amine increases the overall lipophilicity, facilitating passive diffusion across the blood-brain barrier (BBB) for central nervous system (CNS) targeting.

GPCR_Pathway Ligand 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine (Arylpiperazine Ligand) Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds orthosteric site G_protein Gi/o Protein Activation Receptor->G_protein Conformational shift AC Adenylyl Cyclase (Inhibited) G_protein->AC Gαi subunit inhibits IonChannel GIRK Channel Opening (K+ Efflux) G_protein->IonChannel Gβγ subunit activates cAMP cAMP Levels Decrease AC->cAMP Reduced synthesis PKA PKA Activity Reduced cAMP->PKA Downregulation Outcome Neuronal Hyperpolarization (Inhibitory Response) PKA->Outcome Modulates excitability IonChannel->Outcome Cellular effect

Fig 1: GPCR signaling pathway modulated by arylpiperazine derivatives.

Experimental Methodology: Synthesis & Validation

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is achieved via a Schotten-Baumann-type N-acylation. The following protocol is designed as a self-validating system , ensuring that each step provides intrinsic feedback on reaction success.

Step-by-Step Synthesis Protocol
  • Reagent Solubilization: Dissolve 1.0 equivalent of 1-(2-pyridinyl)piperazine in anhydrous Dichloromethane (DCM).

    • Causality: DCM is selected because it is an aprotic solvent that effectively solubilizes both the polar amine and the highly reactive acyl chloride without participating in the reaction.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: The acylation generates hydrochloric acid (HCl) as a byproduct. Without TEA acting as an acid scavenger, the HCl would protonate the unreacted piperazine nitrogen, rendering it non-nucleophilic and artificially stalling the reaction at a maximum of 50% theoretical yield.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 4-methylbenzoyl chloride dropwise.

    • Causality: The dropwise addition at 0°C controls the rapid, exothermic nature of the amide bond formation, preventing the thermal degradation of the acyl chloride and minimizing the formation of dimeric impurities.

  • Reaction Progression & Self-Validation (Checkpoint 1): Remove the ice bath and stir at room temperature for 2-4 hours. Validate progress via Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent. The product will manifest as a distinct, UV-active spot (due to the conjugated pyridinyl and benzoyl systems) with a higher Rf​ value than the highly polar starting amine.

  • Quenching and Purification: Quench with saturated aqueous NaHCO3​ to neutralize residual acid. Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Synthesis_Workflow SM1 1-(2-Pyridinyl)piperazine (Nucleophile) Conditions Conditions SM1->Conditions SM2 4-Methylbenzoyl Chloride (Electrophile) SM2->Conditions Product 1-(4-Methylbenzoyl)-4- (2-pyridinyl)piperazine (Target) Conditions->Product Amide Bond Formation Purification Aqueous Workup & Flash Chromatography Product->Purification Crude Extract

Fig 2: N-acylation synthesis workflow for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Analytical Characterization (Self-Validating Checkpoint 2)

To confirm structural integrity post-purification, the following analytical signatures must be verified:

  • LC-MS: Electrospray ionization (ESI+) must yield a prominent [M+H]+ peak at m/z 282.16 (Theoretical exact mass: 281.1528 Da).

  • 1 H NMR ( CDCl3​ ):

    • Causality of NMR shifts: Look for broad multiplets in the 3.4–3.8 ppm range for the piperazine methylene protons. Why are they broad? The newly formed amide bond possesses partial double-bond character due to resonance, which restricts the rotation of the piperazine ring. This restricted rotation causes the adjacent methylene protons to become magnetically inequivalent at room temperature, broadening the signal.

    • Verify the presence of the methyl singlet at ~2.3 ppm and the distinct downfield alpha-proton of the pyridine ring at ~8.2 ppm.

Quantitative Data Summary

The following table summarizes the critical physicochemical metrics and structural parameters for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, vital for downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Physicochemical PropertyValueMethod / Source
CAS Registry Number 325779-61-11 [1]
Molecular Formula C17​H19​N3​O Structural Calculation
Molar Mass 281.35 g/mol Isotopic Mass Calculation
Exact Monoisotopic Mass 281.1528 DaTheoretical
Hydrogen Bond Donors 0Lipinski Rule Analysis
Hydrogen Bond Acceptors 3Carbonyl O, Pyridine N, Piperazine N
Predicted LogP ~2.5 - 3.0Structure-based estimation

References

  • Arctomsci. "CAS NO. 325779-61-1 | 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine." Arctomsci Products.
  • National Center for Biotechnology Information. "1-(4-Methylbenzoyl)piperazine | CID 2760450." PubChem Database.
  • National Center for Advancing Translational Sciences (NCATS). "BUSPIRONE - Inxight Drugs." Inxight Drugs Database.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Mechanistic Rationale & Synthetic Strategy The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is achieved via a Schotten-Baumann-type nucleophilic acyl substitution. Amide bond formation by direct condensatio...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is achieved via a Schotten-Baumann-type nucleophilic acyl substitution. Amide bond formation by direct condensation between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures and requires forcing conditions[1]. To bypass this barrier, the carboxylic acid is pre-activated into an acyl chloride (4-methylbenzoyl chloride), which acts as a highly reactive electrophile.

In this protocol, 1-(2-pyridinyl)piperazine serves as the nucleophile. The secondary amine of the piperazine ring attacks the carbonyl carbon of the acyl chloride. Because this reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct, an acid scavenger such as triethylamine (TEA) is required to trap the formed HCl and prevent the protonation of the nucleophilic amine, which would otherwise halt the reaction[1]. Furthermore, strict exclusion of water is critical during the addition phase, as the hydrolysis of the acyl chloride into the unreactive carboxylic acid directly competes with amide bond formation[2].

Experimental Workflow

SynthesisWorkflow A 1-(2-Pyridinyl)piperazine + TEA in DCM B Cool to 0 °C (Ice Bath) A->B C Dropwise addition of 4-Methylbenzoyl chloride B->C D Warm to RT Stir for 2-4 hours C->D Nucleophilic Acyl Substitution E Aqueous Workup (NaHCO3 / Brine) D->E Quench & Neutralize F Organic Layer Drying (Na2SO4) & Concentration E->F G Purification (Flash Chromatography) F->G H Pure Product: 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine G->H Yield: 85-90%

Caption: Workflow for the synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Reagent Table

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
1-(2-Pyridinyl)piperazine163.221.010.01.63 gNucleophile
4-Methylbenzoyl chloride154.591.111.01.70 g (1.45 mL)Electrophile
Triethylamine (TEA)101.191.515.01.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM)84.93Solvent-50 mLReaction Medium

Note: All reagents and solvents should be of anhydrous grade to prevent acyl chloride hydrolysis.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Initiation
  • Equipment Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Substrate Dissolution: Charge the flask with 1-(2-pyridinyl)piperazine (1.63 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir to ensure complete dissolution.

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution in one portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    • Causality: Acyl chlorides are highly reactive; initiating the reaction at 0 °C controls the exothermic nature of the amidation and minimizes the formation of degradation byproducts[1].

Phase 2: Electrophile Addition
  • Electrophile Preparation: In a separate dry vial, dissolve 4-methylbenzoyl chloride (1.45 mL, 11.0 mmol) in anhydrous DCM (10 mL).

  • Dropwise Addition: Using an addition funnel or a syringe pump, add the 4-methylbenzoyl chloride solution dropwise to the stirring reaction mixture over 15–20 minutes.

    • Causality: It is necessary to isolate the acyl chloride and control its local concentration during the amidation step to prevent thermal spikes and ensure complete conversion[3].

Phase 3: Reaction Maturation
  • Temperature Equilibration: Once the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature (approx. 20–25 °C).

  • Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 5% Methanol in DCM). The disappearance of the lower-Rf amine spot indicates reaction completion.

Phase 4: Quenching and Workup
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: This step neutralizes the triethylamine hydrochloride (TEA·HCl) salts formed during the reaction and hydrolyzes any residual, unreacted acyl chloride[1].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (30 mL) and saturated aqueous sodium chloride (brine, 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate/Hexanes (e.g., 30% to 70% EtOAc) or DCM/Methanol, depending on the crude TLC profile.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine as a solid.

Analytical Validation

To establish a self-validating system, the isolated product must be characterized to confirm structural integrity:

  • LC-MS: Expected mass [M+H]⁺ = 282.16 m/z.

  • ¹H-NMR (CDCl₃, 400 MHz): Look for characteristic signals: the methyl group of the toluoyl moiety (singlet, ~2.3 ppm), the broad multiplets of the piperazine ring (3.4–3.8 ppm) which may exhibit restricted rotation around the amide bond, the para-substituted aromatic protons of the benzoyl group (AB quartet, ~7.1–7.4 ppm), and the distinctive signals of the 2-pyridinyl ring (e.g., the downfield doublet of the proton adjacent to the pyridine nitrogen at ~8.2 ppm).

References

  • Synthetic Chemistry: Formation of The Amide Bond: Advanced Article - Scribd.
  • Amide Synthesis - Fisher Scientific.
  • Amide Bond Formation and Peptide Coupling - ResearchG

Sources

Application

Application Note: Preparation and Handling of 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine Stock Solutions for Preclinical Assays

Executive Summary 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine (CAS: 325779-61-1) belongs to the aroyl-pyridinyl-piperazine class of chemical compounds [1]. Structurally, arylpiperazines are privileged scaffolds in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine (CAS: 325779-61-1) belongs to the aroyl-pyridinyl-piperazine class of chemical compounds [1]. Structurally, arylpiperazines are privileged scaffolds in medicinal chemistry, frequently utilized in high-throughput screening (HTS) libraries to target G-protein coupled receptors (GPCRs), such as Dopamine D2 and Serotonin (5-HT) receptors [2].

Because of its specific structural features—an amide linkage and a substituted pyridine ring—this compound exhibits distinct solubility challenges. This application note provides a self-validating, step-by-step protocol for preparing stable in vitro stock solutions and in vivo dosing vehicles, grounded in the compound management standards established by the NIH National Center for Advancing Translational Sciences (NCATS) [3].

Physicochemical Profiling & Solvent Causality

To design a robust formulation strategy, we must first analyze the molecular properties of the compound.

Quantitative Data Summary
PropertyValueImpact on Formulation
CAS Number 325779-61-1Unique identifier for sourcing and QC [1].
Molecular Formula C₁₇H₁₉N₃ODetermines molecular weight.
Molecular Weight 281.35 g/mol Required for molarity calculations (2.81 mg/mL = 10 mM).
H-Bond Donors 0Increases lipophilicity; limits aqueous hydration.
H-Bond Acceptors 3Allows for interaction with polar aprotic solvents (e.g., DMSO).
Predicted pKa ~5.0 - 6.5Poorly soluble in neutral aqueous buffers without salt formation.
Causality in Solvent Selection

Why is 100% Dimethyl Sulfoxide (DMSO) strictly required for the primary stock? While piperazine rings typically contain two basic secondary/tertiary amines, the chemical environment in 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine heavily suppresses this basicity.

  • N1 (Amide): The nitrogen attached to the 4-methylbenzoyl group is part of an amide bond, rendering its lone pair delocalized and non-basic.

  • N4 (Aniline-like): The nitrogen attached to the 2-pyridinyl group conjugates with the aromatic pyridine ring, significantly lowering its pKa.

Consequently, the molecule lacks a highly ionizable center at physiological pH (pH 7.4), making it highly lipophilic. Introducing this compound directly to aqueous buffers will cause immediate nucleation and precipitation. Therefore, anhydrous DMSO is the mandatory primary solvent [3].

Pharmacological Context

Arylpiperazine derivatives are classic pharmacophores for modulating GPCR pathways. Below is the generalized signaling context for these ligands when evaluated in preclinical assays.

GPCRPathway Ligand 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine Receptor GPCR Target (e.g., D2 or 5-HT) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

Generalized Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine derivatives.

Protocol: In Vitro Stock Preparation (10 mM)

This protocol establishes a self-validating system to ensure the integrity of the primary stock solution before it is deployed in cellular or biochemical assays.

Materials Required
  • 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine powder (Purity ≥ 98%)

  • Anhydrous, sterile-filtered DMSO (≥ 99.9% purity)

  • Argon or Nitrogen gas (for purging)

  • Amber glass or opaque polypropylene vials

Step-by-Step Methodology
  • Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes ambient moisture condensation, which degrades anhydrous DMSO stocks and accelerates compound hydrolysis.

  • Mass Calculation: Weigh the desired amount of compound. To prepare a 10 mM stock, dissolve 2.81 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solubilization: Add the DMSO directly to the powder. Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Ensure the water level matches the solvent level in the vial.

  • Visual Validation: Hold the vial against both a stark white and a stark black background under bright light. Causality: The black background reveals undissolved white micro-particulates, while the white background reveals any unexpected colorimetric degradation.

  • Aliquot & Storage: Divide the 10 mM stock into single-use aliquots (e.g., 50 µL) to entirely eliminate freeze-thaw cycles. Purge the headspace of each tube with Argon gas, seal tightly, and store at -20°C or -80°C [3].

  • Analytical Validation (Optional but Recommended): Run a 1 µL sample of the stock via LC-MS to confirm that the molecular ion peak (m/z[M+H]⁺ ≈ 282.1) is intact and purity remains >95%.

Protocol: In Vivo Vehicle Formulation

Transitioning a lipophilic compound from a 100% DMSO stock to an aqueous-compatible vehicle for animal dosing (e.g., IV, IP, or PO) requires a stepwise reduction in the solvent's dielectric constant.

Standard Biocompatible Vehicle (5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline)

FormulationWorkflow A Weigh Compound B Add 100% DMSO (Primary Stock) A->B C Vortex & Sonicate (Clear Solution) B->C D Add PEG300/Tween-80 (Surfactant Phase) C->D E Add Aqueous Phase (Saline/Water) D->E F In Vivo Dosing Solution E->F

Stepwise formulation workflow to prevent compound precipitation during vehicle preparation.

Step-by-Step Methodology

Note: The order of addition is critical. Deviating from this order will cause the compound to crash out of solution.

  • Primary Solubilization: Add the required volume of 100% DMSO (5% of the final total volume) to the pre-weighed compound. Vortex until a completely clear solution is achieved.

  • Co-Solvent Addition: Add PEG300 (40% of the final total volume) to the DMSO solution. Vortex continuously for 1 minute. Causality: PEG300 acts as a co-solvent, creating a transitional polarity environment that prevents shock when water is introduced.

  • Surfactant Addition: Add Tween-80 (5% of the final total volume). Vortex for 1 minute. Causality: Tween-80 forms micelles that will encapsulate the lipophilic piperazine core once the aqueous phase is added.

  • Aqueous Phase Addition: Slowly, drop-by-drop, add 0.9% physiological saline (50% of the final total volume) while continuously vortexing the mixture.

  • Final Validation: The resulting solution should be completely transparent without any opalescence or suspension. Formulate immediately prior to dosing to prevent slow kinetic precipitation.

References

  • Wustrow, D. J., et al. (1997). "3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists." Journal of Medicinal Chemistry, 40(2), 250-259. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2004-Present). "Assay Guidance Manual: Compound Management and High-Throughput Screening." National Library of Medicine (NIH). Available at: [Link]

Method

Dosing guidelines for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine in murine models

Application Note: Formulation and In Vivo Dosing Guidelines for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine in Murine Models Prepared By: Senior Application Scientist, In Vivo Pharmacology Target Audience: Preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Dosing Guidelines for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine in Murine Models

Prepared By: Senior Application Scientist, In Vivo Pharmacology Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The compound 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (hereafter referred to as MB2PP ) is a highly lipophilic synthetic derivative belonging to the arylpiperazine/pyridinylpiperazine class. In medicinal chemistry, the 2-pyridinylpiperazine scaffold is a privileged pharmacophore known for its robust penetrance across the blood-brain barrier (BBB) and its high affinity for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptor subtypes[1]. Recent pharmacological advances have also demonstrated the utility of pyridinylpiperazines in modulating peripheral targets, such as inducing mitochondrial biogenesis via 5-HT2B antagonism[2] and acting as Fatty Acid Transport Protein 1 (FATP1) inhibitors[3].

However, the addition of the 4-methylbenzoyl moiety imparts significant hydrophobicity to the molecule. Attempting to dose MB2PP in standard aqueous buffers (e.g., PBS or saline) inevitably results in rapid precipitation. Dosing a precipitated suspension in murine models leads to erratic pharmacokinetics, localized tissue necrosis, and high inter-subject variability. This application note provides a field-proven, self-validating protocol for the stable formulation and precise dosing of MB2PP in mice.

Vehicle Engineering: Causality and Selection

Selecting the correct vehicle is the most critical step in evaluating lipophilic compounds. While surfactants like Cremophor EL or high concentrations of Tween-80 are effective solubilizers, they are notorious for inducing anaphylactoid reactions, altering baseline behavioral parameters, and causing systemic toxicity in mice[4].

To bypass these confounding variables, we utilize a ternary co-solvent system relying on Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a hydrophilic inclusion complex around the lipophilic benzoyl moiety of MB2PP, drastically improving aqueous solubility without the physiological toxicity of harsh surfactants[5].

Table 1: Optimized Formulation Components for MB2PP
ComponentFunctionFinal ConcentrationMechanistic Rationale
MB2PP Active Pharmaceutical Ingredient1.0 - 10.0 mg/kgTarget ligand for in vivo modulation.
DMSO Primary Solubilizer5% (v/v)Disrupts the crystalline lattice of the lipophilic solid API.
HP-β-CD Carrier / Excipient20% (w/v)Micellar encapsulation prevents API precipitation in aqueous media.
0.9% Saline Diluent75% (v/v)Provides an isotonic base for physiological compatibility.

Self-Validating Formulation Protocol

This protocol is designed to formulate a 1.0 mg/mL dosing solution of MB2PP, suitable for a standard 10 mg/kg dose in a 20 g mouse (administered at 10 mL/kg).

Step 1: Primary Solubilization

  • Accurately weigh 10.0 mg of MB2PP powder into a sterile glass scintillation vial.

  • Add 500 µL of 100% Dimethyl Sulfoxide (DMSO).

  • Vortex vigorously for 2 minutes until the powder is completely dissolved.

  • Causality Insight: Do not add any aqueous components until the API is fully dissolved in DMSO. Premature addition of water will cause irreversible crystallization.

Step 2: Micellar Encapsulation

  • Prepare a stock solution of 26.6% (w/v) HP-β-CD in 0.9% sterile saline.

  • Slowly add 9.5 mL of the HP-β-CD stock solution dropwise to the DMSO/API mixture while continuously vortexing.

  • Sonicate the sealed vial in a water bath at 37°C for 10 minutes.

Step 3: Validation Checkpoint (Critical)

  • Self-Validation: Remove the vial from the sonicator and hold it against a dark background under a strong light source. If any Tyndall effect (light scattering) or micro-particulates are observed, the API has crashed out. Do not proceed. If clear, the formulation is successful.

Step 4: Sterilization and Recovery

  • Draw the clear solution into a sterile Luer-lock syringe.

  • Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

  • Causality Insight: You must use PTFE. Polyethersulfone (PES) membranes have a high binding affinity for lipophilic arylpiperazines and can strip up to 40% of the active compound from your solution. PTFE is highly inert and ensures >98% API recovery.

FormulationWorkflow Step1 1. API Weighing MB2PP Solid Step2 2. Primary Solubilization Add 5% DMSO Vortex 2 min Step1->Step2 Step3 3. Micellar Encapsulation Add 20% HP-β-CD Sonicate at 37°C Step2->Step3 Step4 4. Validation Check Verify Clarity against Dark Background Step3->Step4 Step5 5. Sterilization 0.22 µm PTFE Filtration (Avoid PES) Step4->Step5 Step6 6. In Vivo Dosing IP or PO Administration Max 10 mL/kg Step5->Step6

Fig 1. Step-by-step formulation and validation workflow for lipophilic piperazine derivatives.

In Vivo Dosing Guidelines & Pharmacokinetics

When dosing mice, the route of administration drastically impacts the pharmacokinetic (PK) profile. For cyclodextrin-based vehicles, Intraperitoneal (IP) or Per Os (PO/Oral Gavage) routes are preferred. Subcutaneous (SC) administration should be avoided, as the hyperosmotic nature of 20% HP-β-CD can cause localized dehydration and skin tenting.

Table 2: Standard Pharmacokinetic Parameters for Arylpiperazines in Mice
PK ParameterEstimated Murine RangeClinical / Experimental Relevance
T_max (IP) 15 - 30 minutesRapid systemic absorption; behavioral testing should commence 30 mins post-dose[1].
Half-life (t_1/2) 1.5 - 2.5 hoursDictates dosing frequency. Chronic studies typically require BID (twice daily) dosing[3].
Volume of Distribution (Vd) > 5 L/kgExtensive tissue distribution, confirming excellent BBB and deep-tissue penetrance[1].
Bioavailability (F%) 40 - 60% (PO)Moderate first-pass hepatic metabolism; PO doses may need to be 2x higher than IP doses.

Dosing Execution:

  • Maximum Volume: Do not exceed 10 mL/kg for IP or PO routes (e.g., exactly 200 µL for a 20.0 g mouse).

  • Needle Gauge: Use a 27G to 30G needle for IP injections to minimize tissue trauma and prevent backflow of the formulation.

SignalingPathway cluster_0 Intracellular Signaling Cascade Compound MB2PP (Lipophilic Ligand) Receptor Target GPCRs (e.g., 5-HT1A, 5-HT7, 5-HT2B) Compound->Receptor Receptor Binding G_protein G-Protein Activation (Gαi / Gαq) Receptor->G_protein Arrestin β-Arrestin Recruitment (Biased Signaling) Receptor->Arrestin Effector Downstream Kinases (ERK1/2, AKT, cAMP modulation) G_protein->Effector Arrestin->Effector Outcome In Vivo Phenotype (Neurobehavioral / Metabolic) Effector->Outcome Phenotypic Expression

Fig 2. Pharmacodynamic signaling cascade typical of pyridinylpiperazine GPCR modulators.

References

  • Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3CeB81_K7ip3xO4Y6vA3x5gJkZgo-0583fkHhH-yiFc8r7nxwOtFBirkllC-SrAg9E10DhsYITtd58_TrIDr47KmjkwXs17KiLBkGAy77f-Q8DhmrOlKQ3sldfK9OSh45Il5e]
  • HBK-17, a 5-HT1A Receptor Ligand With Anxiolytic-Like Activity, Preferentially Activates ß-Arrestin Signaling - Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgKkDnjXCUHM5iR2MqV49RuoSBHMF1wLm3y5Z1XbXa7M_Edhc6lQAVKW1g3wdqZT1bFYCJuQ1lNsIZxezQKnsAoDHmz3-TjEoClrU45HYNiR7_p5u5wx-ypPwXRxlIkfxq_9SlE9_23rYxWxv7K_QwN8Zo-LU_odPX4iq-oWISA9lHfKXWyItdV0Jq1xWjTUSZ-j8=]
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - Washington College.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbI2R6bIomKZXiljtTEnxZ-j_DoNbY88HbDkpb0LefrKta0QHUbfZKwTrPQ_ESrmkehowwJoepFBmLa-y1850DSAhX-E3GwmGzGbskmKW-eBfYiMzVg3Fe0LuhvA4BzO2gB-LvqQ33aAHjz8CThCSHlvt2dLMj-7odcJhluC1hkcUd5jQhtlE=]
  • Vehicle selection for nonclinical oral safety studies - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Gp-9YZOQhG2nnSrI5cnYjaEq0tZtJpbL008F4AXqFFW3dJHEkSPIVe7TsnxEZk0nFx2bWV2xp4vYPqDgNomolNEfFyw74B61dK1wWtC8ECJ2VGGUlGwsLLV-3l9toxXpJFlC9ipZLv7WlyTGC5EIKlQJAOfWb85Rj6cMHFvE25CHuIr_d3VwP_MXdoYgGOCJXGOJ96vRMaLl9eZus-GIqD5D]
  • Discovery of a Novel, Potent, and Selective 5‑Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJMnxzEE8pLxkcIXOTS4_qHtSSvi5Q9Jps3JepPZz-OnPpv1TNt8sV6m75cKcLIoJgjG69o_qkEHh2_jki-0QdG0TnnNbNg0lKhBLNUCXeSLwgn2xN4ULhRM91VazSfDuqy20]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Welcome to the Technical Support Center for the synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine . As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists and process s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine . As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists and process scientists. Here, we bypass generic advice and dive directly into the mechanistic causality of common synthetic failures, providing field-proven, self-validating protocols to maximize your synthetic yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q: My reaction stalls at 60-70% conversion when using 4-methylbenzoyl chloride. Why does this happen? A: This plateau is almost always a stoichiometric imbalance caused by either competitive hydrolysis or insufficient neutralization. 1-(2-pyridinyl)piperazine possesses a highly basic secondary amine with a pKa of approximately 8.9 [2]. During a standard Schotten-Baumann acylation, one equivalent of HCl is generated. If this HCl protonates the unreacted piperazine, the amine loses its nucleophilicity, effectively halting the reaction[1]. Field Insight: Do not rely on a 1:1 ratio of base to substrate. Always use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at a minimum of 2.5 equivalents to ensure the reaction environment remains basic (pH > 9) throughout the addition.

Q: I am observing a highly polar, baseline impurity on my TLC. What is it, and how do I prevent it? A: If your reaction flask or solvent contains trace moisture, 4-methylbenzoyl chloride will rapidly hydrolyze into 4-methylbenzoic acid. This byproduct is highly polar, unreactive under standard conditions without a coupling agent, and consumes your electrophile, leading to low yields. Field Insight: Ensure strictly anhydrous conditions (dry DCM, oven-dried glassware, Ar/N2 atmosphere). If maintaining anhydrous conditions is operationally difficult at your scale, abandon the acyl chloride route and switch to a peptide coupling methodology (e.g., HATU).

Q: During the aqueous workup, I consistently get a stubborn emulsion. How do I break it? A: Emulsions are notorious in piperazine benzoylations. They occur due to the amphiphilic nature of the partially protonated product and the unreacted starting materials, which act as surfactants at the organic-aqueous interface [3]. Field Insight: Never shake the separatory funnel vigorously; use a gentle rolling motion. To break an existing emulsion, add saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compounds into the organic phase. Alternatively, filtering the entire biphasic mixture through a pad of Celite will remove the insoluble polymeric byproducts stabilizing the emulsion.

Q: My isolated product streaks heavily on normal-phase silica gel chromatography. How can I improve the resolution? A: The basic nitrogen atoms on both the pyridine ring and the piperazine core interact strongly via hydrogen bonding with the acidic silanol groups (Si-OH) present on standard silica gel. Field Insight: You must "deactivate" the silica column. Pre-equilibrate your column with 1-5% Triethylamine (Et3N) in your starting mobile phase, and maintain 1% Et3N throughout the elution (e.g., DCM : MeOH : Et3N = 95 : 4 : 1).

Section 2: Synthetic Workflows & Logic

To visualize the strategic choices in synthesizing 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, refer to the workflow and troubleshooting diagrams below.

Workflow cluster_A Route A: Acyl Chloride cluster_B Route B: Peptide Coupling SM 1-(2-Pyridinyl)piperazine ReagentA 4-Methylbenzoyl Chloride SM->ReagentA High Scalability ReagentB 4-Methylbenzoic Acid + HATU SM->ReagentB High Purity CondA DCM, 0°C to RT DIPEA (2.5 eq) ReagentA->CondA Prod 1-(4-methylbenzoyl)-4- (2-pyridinyl)piperazine CondA->Prod 2-4 hrs CondB DMF, RT DIPEA (3.0 eq) ReagentB->CondB CondB->Prod 4-12 hrs

Synthetic workflows for 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine amidation.

Troubleshooting Start Issue: Low Yield / Impurities Q1 Is pH < 8 during reaction? Start->Q1 A1 Protonated piperazine loses nucleophilicity. Increase DIPEA to 2.5+ eq. Q1->A1 Yes Q2 Is unreacted acid present? Q1->Q2 No A2 Acyl chloride hydrolyzed. Use strictly anhydrous DCM. Q2->A2 Yes Q3 Product streaking on TLC? Q2->Q3 No A3 Silanol interaction. Add 1-5% Et3N to eluent. Q3->A3 Yes

Diagnostic logic tree for troubleshooting low yields and purification issues.

Section 3: Step-by-Step Optimized Protocols

Every protocol below is designed as a self-validating system , meaning built-in checkpoints will confirm success before you proceed to the next step.

Protocol A: Acyl Chloride Route (Optimized for Scalability)

Mechanism: Direct nucleophilic acyl substitution (Schotten-Baumann conditions)[1].

  • Preparation: Dissolve 1.0 eq of 1-(2-pyridinyl)piperazine in anhydrous DCM to achieve a 0.2 M concentration. Purge the flask with Ar/N2.

  • Base Addition: Add 2.5 eq of anhydrous DIPEA. Cool the mixture to 0 °C using an ice bath. Validation: The solution should remain clear; check that the internal temperature is ≤ 5 °C to prevent exothermic side reactions.

  • Acylation: Dissolve 1.1 eq of 4-methylbenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature. Validation: Monitor via TLC (DCM:MeOH 9:1 with 1% Et3N). The reaction is complete (usually 2-4 hours) when the starting material spot (Rf ~0.2) disappears and a new, UV-active product spot (Rf ~0.6) emerges.

  • Quench & Workup: Quench the unreacted acyl chloride by adding saturated aqueous NaHCO3 and stirring for 15 minutes. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: HATU Coupling Route (Optimized for Discovery Purity)

Mechanism: Activation of the carboxylic acid to an OBt-ester, followed by aminolysis.

  • Activation: Dissolve 1.1 eq of 4-methylbenzoic acid and 1.2 eq of HATU in anhydrous DMF (0.3 M). Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature. Validation: A color change (often to pale yellow) indicates the formation of the active ester.

  • Coupling: Add 1.0 eq of 1-(2-pyridinyl)piperazine in one portion. Stir at room temperature for 4-12 hours.

  • Workup & DMF Removal: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Validation: To successfully remove DMF, wash the organic layer extensively with 5% aqueous LiCl (3x). Follow with saturated NaHCO3 and brine washes. Dry over Na2SO4 and concentrate.

Section 4: Quantitative Yield & Method Comparison

Use the following data matrix to select the appropriate synthetic route based on your current project phase.

ParameterRoute A: Acyl ChlorideRoute B: HATU Coupling
Typical Isolated Yield 85 - 92%75 - 85%
Reaction Time 2 - 4 hours4 - 12 hours
Primary Impurity Risk 4-methylbenzoic acid (hydrolysis)Tetramethylurea (from HATU)
Cost / Scalability Low Cost / Highly ScalableHigh Cost / Poor Scalability
Best Use Case Process scale-up, bulk synthesisMilligram-scale discovery chemistry

Section 5: References

  • National Center for Biotechnology Information. "1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459." PubChem Database. Available at: [Link]

  • Organic Syntheses. "Benzoyl piperidine." Organic Syntheses Procedure. Available at: [Link]

Optimization

Technical Support Center: Impurity Profiling in 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in identifying and resolving synthetic impurities encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in identifying and resolving synthetic impurities encountered during the synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

The synthesis of this molecule relies on the amide coupling of 1-(2-pyridinyl)piperazine with 4-methylbenzoyl chloride (or 4-methylbenzoic acid). While the reaction is conceptually straightforward, the generation of low-level impurities—such as N-oxides, hydrolysis byproducts, and coupling adducts—can severely compromise downstream pharmacological assays. This guide provides mechanistic troubleshooting, self-validating experimental workflows, and quantitative data to ensure the highest fidelity in your synthetic pipeline.

Mechanistic Troubleshooting (FAQs)

Q1: I am observing a +16 Da mass shift in my LC-MS spectra. Is this an N-oxide, and how do I determine which nitrogen is oxidized? A1: A +16 Da shift (m/z 298.15) strongly indicates oxidation. In 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, the pyridine nitrogen and the piperazine N4 (attached to the pyridine) are both susceptible to oxidation. The N1 amide nitrogen is sterically hindered and electron-withdrawn, making it unreactive.

  • Causality: Oxidation occurs when trace peroxides in aging solvents (e.g., THF) or atmospheric oxygen transfer electrophilic oxygen to the tertiary or heteroaryl nitrogen, forming an N-oxide .

  • Resolution: To differentiate N-oxidation from aromatic ring hydroxylation, switch your mass spectrometer ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI induces characteristic in-source fragmentation (a neutral loss of 16 Da), which confirms the presence of an N-oxide rather than a stable hydroxylated degradant.

Q2: My reverse-phase HPLC shows a persistent impurity that co-elutes with the target product. The mass is 136 Da. What is it? A2: A mass of 136 Da corresponds to 4-methylbenzoic acid (p-toluic acid), a direct hydrolysis byproduct of your acylating agent, 4-methylbenzoyl chloride.

  • Causality: Acid chlorides are highly sensitive to moisture. If your reaction solvent (e.g., dichloromethane) is not strictly anhydrous, water molecules will outcompete the secondary amine of 1-(2-pyridinyl)piperazine for the electrophilic carbonyl carbon, rapidly hydrolyzing the reagent into the unreactive acid.

  • Resolution: Ensure strict anhydrous conditions (e.g., use freshly activated molecular sieves, run under argon). During the workup phase, wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ). This will deprotonate the p-toluic acid, partitioning it into the aqueous phase and away from your organic product.

Q3: I switched from an acid chloride to an EDC/HOBt coupling method, but now I see a massive impurity peak at m/z 174. What happened? A3: You are detecting the urea byproduct of EDC (1-(3-dimethylaminopropyl)-3-ethylurea).

  • Causality: EDC reacts with 4-methylbenzoic acid to form an active O-acylisourea intermediate. If the piperazine derivative is sterically hindered or the reaction kinetics are slow, this intermediate can undergo an N-acyl rearrangement to form a stable, unreactive N-acylurea, or it can simply hydrolyze back to the acid, leaving the EDC-urea byproduct in the mixture .

  • Resolution: EDC-urea is water-soluble and can usually be removed by acidic aqueous washes (e.g., 1M HCl). However, if N-acylurea is forming, consider switching to a more efficient coupling reagent like HATU with DIPEA to accelerate the desired amide bond formation.

Experimental Workflows: Self-Validating LC-MS Impurity Profiling Protocol

To accurately quantify and identify impurities such as unreacted piperazine derivatives and N-oxides, a robust LC-MS/MS workflow is required . This protocol includes a self-validation step to ensure detector integrity.

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of the crude synthesized product.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Perform serial dilutions using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) to reach a final working concentration of 10 µg/mL.

Step 2: Chromatographic Separation (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry Detection (MS)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 500.

  • Data Analysis: Extract ion chromatograms (XIC) for the target mass (m/z 282.2) and known impurity masses.

Step 4: System Validation (Critical)

  • Inject a blank solvent (50:50 Water:Acetonitrile) to confirm zero carryover.

  • Inject a known standard of 1-(2-pyridinyl)piperazine (1 µg/mL). Ensure the baseline is stable and the standard peak elutes with a signal-to-noise ratio (S/N) > 10. This self-validates that the column is clean and the MS detector is properly calibrated before running crude samples.

Quantitative Data: Common Impurities Profile

The following table summarizes the key impurities encountered during the synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, their mass-to-charge ratios, and their origins.

Impurity / CompoundMolecular Weight (Da)Expected [M+H]⁺ (m/z)Origin / MechanismResolution Strategy
Target Product 281.15282.16Amide CouplingN/A
1-(2-pyridinyl)piperazine 163.10164.11Unreacted Starting MaterialIncrease acylating agent equivalents
4-methylbenzoic acid 136.05135.04 (Negative Ion)Hydrolysis of acid chlorideMaintain anhydrous conditions
N-oxide derivative 297.15298.15Oxidation of piperazine/pyridineDegas solvents, avoid peroxides
EDC-Urea Byproduct 173.15174.16Coupling Reagent DegradationAcidic aqueous wash (1M HCl)

Visualizations

SynthesisPathways SM1 1-(2-pyridinyl)piperazine (SM1) API 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (Target Product) SM1->API Amide Coupling (Anhydrous) IMP3 Unreacted SM1 (Residual Amine) SM1->IMP3 Incomplete Conversion SM2 4-methylbenzoyl chloride (SM2) SM2->API IMP1 4-methylbenzoic acid (Hydrolysis Impurity) SM2->IMP1 Trace H2O (Hydrolysis) IMP2 N-oxide derivative (+16 Da Impurity) API->IMP2 Peroxides / O2 (Oxidation)

Caption: Synthesis pathway and major impurity generation routes.

DecisionTree Start Analyze LC-MS Total Ion Chromatogram MassShift Identify Mass Shift relative to Target (m/z 282) Start->MassShift Shift16 +16 Da (m/z 298) MassShift->Shift16 ShiftNeg m/z 135 (Negative Ion) MassShift->ShiftNeg ShiftSM m/z 164 MassShift->ShiftSM Oxidation N-Oxidation (Run APCI-MS to confirm) Shift16->Oxidation Hydrolysis p-Toluic Acid (Check solvent dryness) ShiftNeg->Hydrolysis Incomplete Unreacted Piperazine (Check coupling reagents) ShiftSM->Incomplete

Caption: Decision tree for identifying impurities based on LC-MS mass shifts.

References

  • Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC–ESI–MS/MS and APCI–MS. ResearchGate.[Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products. MDPI.[Link]

  • Reactive intermediates in copanlisib metabolism identified by LC-MS/MS. RSC Publishing.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Piperazine Benzoylation

Welcome to the Technical Support Center for amine functionalization. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the benzoylation of piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine functionalization. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the benzoylation of piperazine. Achieving high selectivity for mono-benzoylation (1-benzoylpiperazine) over di-benzoylation (1,4-dibenzoylpiperazine) is a classic challenge in synthetic organic chemistry. Success is heavily dependent on precise temperature control, reagent selection, and kinetic management.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why is temperature control so critical when using benzoyl chloride for piperazine mono-benzoylation? A: Piperazine is a symmetrical diamine. Upon mono-benzoylation, the newly formed amide group exerts a mild electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the distal secondary amine. However, because this deactivation is modest, the rate constants for the first ( k1​ ) and second ( k2​ ) acylations remain competitive. Operating strictly at 0 °C enforces kinetic control[1]. At this low temperature, the activation energy difference between the first and second acylation is maximized, favoring the mono-product. Elevated temperatures provide sufficient thermal energy to overcome the k2​ barrier, resulting in the rapid formation of the 1,4-dibenzoylpiperazine byproduct[2].

Q: I maintained my external ice bath at 0 °C, but still observed >15% di-benzoylated byproduct. What went wrong? A: The reaction between piperazine and benzoyl chloride is highly exothermic. Relying solely on the external bath temperature is a common pitfall. If the internal temperature spikes during the addition of the electrophile, thermal runaway occurs locally. This is usually caused by:

  • Rapid Addition Rate: Benzoyl chloride must be added dropwise over 30–60 minutes[1].

  • Inadequate Mixing: Poor stirring creates localized zones of high benzoyl chloride concentration, overriding the stoichiometric ratio and driving di-benzoylation[2]. Solution: Always use an internal thermocouple to monitor the reaction and ensure vigorous stirring.

Q: Can I achieve mono-benzoylation at elevated temperatures? A: Yes, but you must change your acylating agent. If your process requires elevated temperatures, you must switch to a less reactive derivative, such as ethyl benzoate[1]. The amidation of piperazine with ethyl benzoate requires forcing conditions (140–160 °C) because the ester carbonyl is a poor electrophile[1]. In this pathway, the inherent low reactivity prevents over-acylation, yielding 1-benzoylpiperazine selectively despite the high heat[1].

Part 2: Reaction Pathway Visualization

The following diagram illustrates how temperature and reagent selection dictate the selectivity of the piperazine benzoylation pathway.

ReactionPathway Pip Piperazine (Diamine Core) BzCl Benzoyl Chloride (High Electrophilicity) Pip->BzCl Base, Solvent EtBz Ethyl Benzoate (Low Electrophilicity) Pip->EtBz Toluene / Neat Mono 1-Benzoylpiperazine (Target Mono-adduct) BzCl->Mono 0 °C to RT Kinetic Control Di 1,4-Dibenzoylpiperazine (Over-acylated Byproduct) BzCl->Di > RT or Excess Thermal Runaway EtBz->Mono 140-160 °C Thermodynamic Control

Reaction pathways for piperazine benzoylation highlighting temperature-dependent selectivity.

Part 3: Diagnostic Data & Reaction Parameters

To aid in process selection, the following table summarizes the quantitative parameters and expected outcomes based on the chosen temperature regime and acylating agent.

ParameterLow-Temperature Route (Kinetic)High-Temperature Route (Thermodynamic)
Acylating Agent Benzoyl ChlorideEthyl Benzoate
Optimal Temperature 0 °C (Addition) → 25 °C (Stirring)140 °C – 160 °C
Reaction Time 2 – 4 hours11 – 14 hours
Mono-Selectivity High (if internal temp is controlled)Very High (inherent to reagent)
Primary Risk Factor Exothermic spikes causing di-benzoylationIncomplete conversion due to low reactivity
Solvent Dichloromethane (DCM) / WaterToluene, Xylene, or Solvent-free

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Mono-Benzoylation (Schotten-Baumann)

This protocol utilizes strict temperature control to maximize mono-selectivity using highly reactive benzoyl chloride[1].

  • Preparation: Dissolve piperazine (1.2 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Note: The slight excess of piperazine acts as a stoichiometric buffer against di-benzoylation.

  • Cooling (Critical Step): Submerge the reaction flask in an ice-water bath. Insert an internal thermocouple. Wait until the internal temperature stabilizes at 0 °C.

  • Electrophile Addition: Dissolve benzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise using an addition funnel or syringe pump over 45–60 minutes.

    • Self-Validation: Monitor the internal thermocouple. Adjust the drip rate to ensure the internal temperature never exceeds 5 °C .

  • Propagation: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (25 °C). Stir for 2–4 hours[1].

  • Endpoint Validation: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase[1]. The reaction is complete when the benzoyl chloride spot is consumed and a distinct mono-adduct spot appears.

  • Workup: Quench with saturated aqueous sodium bicarbonate. Extract with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Thermodynamically Driven Amidation (Ester Route)

This protocol avoids the exotherm entirely by using a less reactive ester, requiring high heat to drive the reaction[1].

  • Preparation: To a reaction flask equipped with a reflux condenser and a stir bar, add piperazine (1.2 eq) and ethyl benzoate (1.0 eq) dissolved in toluene[3].

  • Heating: Heat the reaction mixture to 140–160 °C using a heating mantle[1].

  • Propagation: Maintain reflux for 11 hours[3].

    • Self-Validation: Monitor the evolution of ethanol (the leaving group byproduct) or track progress via GC-MS.

  • Cooling & Precipitation: Once complete, cool the mixture to 0 °C and stir for 30 minutes[3].

    • Self-Validation: Unreacted excess piperazine will precipitate out of the cold solution.

  • Workup: Filter the mixture to recover the unreacted piperazine. Wash the organic filtrate with water to remove residual traces of amine, dry over MgSO₄, and evaporate the solvent[3].

Part 5: Process Troubleshooting Workflow

If you are experiencing poor yields or high impurity profiles, follow this logical diagnostic tree to isolate the variable causing the failure.

Troubleshooting Start Issue: High Di-benzoylation (>5% Byproduct) CheckTemp Internal Temp > 5 °C during addition? Start->CheckTemp FixTemp Action: Use ice bath. Slow addition rate. CheckTemp->FixTemp Yes CheckStoich BzCl > 1.0 Equivalent? CheckTemp->CheckStoich No FixStoich Action: Strictly use 0.95 - 1.0 eq BzCl. CheckStoich->FixStoich Yes CheckMixing Inadequate Stirring? CheckStoich->CheckMixing No FixMixing Action: Increase RPM. Avoid local concentration. CheckMixing->FixMixing Yes

Troubleshooting workflow for mitigating di-benzoylation byproducts during synthesis.

References

Sources

Optimization

Removing unreacted starting materials from 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Welcome to the technical support center for the purification of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound with high purity. Ensuring the removal of unreacted starting materials is critical for the integrity of downstream applications.

Understanding the Challenge: The Chemistry of Purification

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine typically involves the acylation of 1-(2-pyridinyl)piperazine with 4-methylbenzoyl chloride. The primary purification challenge lies in the efficient removal of the unreacted basic starting material, 1-(2-pyridinyl)piperazine, and the acidic hydrolysis byproduct of the acylating agent, 4-methylbenzoic acid. The structural similarities and differing physicochemical properties of the product and the starting materials necessitate a well-designed purification strategy.

Key Physicochemical Properties:

CompoundStructureKey Properties
1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazineAmide, basic nitrogen on the pyridine ring and piperazine ring.
1-(2-pyridinyl)piperazine 1-(2-pyridinyl)piperazineBasic (pKa ≈ 8.63), soluble in chloroform and methanol, and highly soluble in water (>500 g/L at 20°C).[1][2]
4-methylbenzoyl chloride 4-methylbenzoyl chlorideReactive acyl chloride, reacts with protic solvents like water and alcohols.[3][4] Soluble in aprotic organic solvents.[3]
4-methylbenzoic acid 4-methylbenzoic acidAcidic byproduct of hydrolysis of 4-methylbenzoyl chloride.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Q1: My final product is contaminated with unreacted 1-(2-pyridinyl)piperazine. How can I remove it?

A1: The high basicity and water solubility of 1-(2-pyridinyl)piperazine are key to its removal. A liquid-liquid extraction with an acidic aqueous solution is highly effective. The basic nitrogen atoms of the unreacted amine will be protonated, rendering it highly soluble in the aqueous phase, while the less basic amide product will remain in the organic phase.

Q2: I see an acidic impurity in my crude product. What is it and how do I remove it?

A2: This is likely 4-methylbenzoic acid, formed from the hydrolysis of 4-methylbenzoyl chloride. It can be easily removed by washing the organic solution of your crude product with a basic aqueous solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

Q3: My compound is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?

A3: The basic nature of the piperazine and pyridine moieties can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.[5] To mitigate this, you can:

  • Use a basic modifier: Add a small amount of a base, such as triethylamine (0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica gel.[5]

  • Consider an alternative stationary phase: Alumina, being more basic than silica gel, can be a better choice for purifying basic compounds.

  • Employ reversed-phase chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be an excellent alternative.[5]

Q4: I am struggling to crystallize my final product. What solvents should I try?

A4: The choice of recrystallization solvent depends on the specific properties of your compound. For N-acylpiperazine derivatives, common solvents to screen include ethanol, isopropanol, or solvent mixtures like ethanol/water, acetone/water, or ethyl acetate/hexanes.[6][7] The goal is to find a solvent or solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Experimental Protocols

Here are detailed protocols for the purification of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

This protocol is the first and most critical step to remove the bulk of water-soluble and acidic/basic impurities.

Liquid-Liquid Extraction Workflow A 1. Dissolve Crude Product in Organic Solvent (e.g., DCM, EtOAc) B 2. Wash with Acidic Solution (e.g., 1M HCl) to remove basic impurities A->B Transfer to separatory funnel C 3. Wash with Basic Solution (e.g., sat. NaHCO3) to remove acidic impurities B->C Separate layers, keep organic D 4. Wash with Brine C->D Separate layers, keep organic E 5. Dry Organic Layer (e.g., Na2SO4 or MgSO4) D->E Separate layers, keep organic F 6. Concentrate in vacuo E->F Filter G Purified (but potentially still crude) Product F->G

Caption: Workflow for the initial purification via liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. This will extract the unreacted 1-(2-pyridinyl)piperazine into the aqueous layer. Repeat this wash one or two more times to ensure complete removal.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any 4-methylbenzoic acid. You may observe gas evolution (CO2) during this step.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the primary starting material impurities.

Protocol 2: Purification by Column Chromatography

This protocol is for achieving high purity after the initial workup.

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Select Solvent System (e.g., Hexanes/EtOAc with 0.5% Et3N) based on TLC (Rf ~0.25-0.35) B 2. Prepare Slurry of Silica Gel in Non-polar Solvent A->B C 3. Pack the Column B->C D 4. Load Sample (dissolved in minimal solvent or dry-loaded) C->D E 5. Elute with Solvent System D->E F 6. Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J Pure Product I->J

Caption: Step-by-step process for purification by column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product.[5] Add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system and carefully pack the column to avoid air bubbles and channeling.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[5]

  • Elution and Fraction Collection: Elute the compound from the column with your chosen solvent system, collecting fractions. A gradient elution, gradually increasing the polarity of the eluent, may be necessary for optimal separation.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Protocol 3: Recrystallization

For obtaining a highly crystalline, pure final product.

Step-by-Step Methodology:

  • Solvent Screening: On a small scale, test the solubility of your purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one in which it is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

By following these guidelines and protocols, researchers can effectively remove unreacted starting materials and other impurities to obtain high-purity 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine for their research and development needs.

References

  • Benchchem. (n.d.). Navigating the Solvent Landscape of 4-Methylbenzoyl Chloride: A Technical Guide.
  • ChemicalBook. (2026). 4-Methylbenzoyl chloride(874-60-2).
  • ChemicalBook. (2026). 1-(2-Pyridyl)piperazine | 34803-66-2.
  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography.
  • MedChemExpress. (n.d.). 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine) | Biochemical Reagent.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Benchchem. (n.d.). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.

Sources

Troubleshooting

Technical Support Center: Photostability &amp; Handling of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in understanding, diagnosing, and mitigating the UV-induced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in understanding, diagnosing, and mitigating the UV-induced degradation of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine .

Rather than simply telling you what happens to this compound under light exposure, this guide explains the causality behind the molecular behavior, providing you with self-validating protocols to ensure absolute confidence in your analytical data.

Mechanistic Insights: The Causality of UV Degradation

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (C₁₇H₁₉N₃O) contains two distinct photochemically sensitive moieties: a benzamide linkage and an arylpiperazine ring . When exposed to UV radiation (particularly in the 254 nm to 365 nm range), the molecule absorbs photons that excite the carbonyl and aromatic electrons into higher energy states (π→π* and n→π* transitions).

This excitation drives two primary degradation pathways:

  • Amide Bond Cleavage (Photo-hydrolysis): The energy absorbed by the benzoyl chromophore can exceed the dissociation energy of the C-N amide bond. In the presence of trace moisture, this leads to photo-hydrolysis, cleaving the molecule into 4-methylbenzoic acid and 1-(2-pyridinyl)piperazine. This behavior is highly characteristic of tertiary amides under actinic stress [1].

  • Photo-oxidation via Electron Transfer: The lone pair of electrons on the piperazine nitrogen can participate in a photoinduced electron transfer (PET). This generates a transient radical cation that readily reacts with dissolved molecular oxygen, forming an N-oxide derivative. Similar PET-driven photodegradation pathways have been extensively documented in other piperazine-containing pharmaceuticals [2].

Degradation Pathway Visualization

UV_Degradation Parent 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine UV UV Irradiation (254 - 365 nm) Parent->UV Path1 Amide Bond Cleavage (Photo-hydrolysis) UV->Path1 Path2 Photo-oxidation (Electron Transfer) UV->Path2 Deg1 4-Methylbenzoic Acid (m/z 135) Path1->Deg1 Deg2 1-(2-Pyridinyl)piperazine (m/z 164) Path1->Deg2 Deg3 N-Oxide Derivative (m/z 298) Path2->Deg3

Photochemical degradation pathways of the piperazine derivative under UV.

Diagnostic Troubleshooting & FAQs

Q1: My stock solution turned slightly yellow after being left on the benchtop. Is the compound compromised? A1: Yes. The yellowing is a macroscopic indicator of photo-oxidation. The arylpiperazine moiety undergoes PET when exposed to ambient laboratory fluorescent or LED light, generating colored radical intermediates and N-oxides. Solution: Always store stock solutions in amber glass vials and prepare them freshly before LC-MS analysis.

Q2: During stability testing, I see two new major peaks eluting earlier than the parent compound on a reversed-phase C18 column. What are they? A2: These are the products of amide bond cleavage. Because the parent compound is cleaved into 4-methylbenzoic acid and 1-(2-pyridinyl)piperazine, both resulting fragments are significantly more polar than the intact molecule. Consequently, they interact less with the hydrophobic C18 stationary phase and elute earlier.

Q3: How can I definitively prove that the degradation I am seeing is UV-induced and not thermal or hydrolytic? A3: You must implement a self-validating dark control . Prepare two identical vials of your sample. Wrap one completely in aluminum foil (Dark Control) and expose the other to the light source. If the Dark Control shows >1% degradation, your system is compromised by thermal instability or extreme pH, invalidating the photochemical results.

Analytical Profiling Data

To assist your analytical team in identifying the degradation products, summarize the expected LC-MS parameters using the quantitative data table below.

AnalyteMolecular FormulaExact MassExpected ESI-MS (m/z)Primary UV Absorbance (nm)
Parent Compound C₁₇H₁₉N₃O281.15282.2 [M+H]⁺254, 280
Degradant 1 (Acid) C₈H₈O₂136.05135.0 [M-H]⁻235
Degradant 2 (Amine) C₉H₁₃N₃163.11164.1 [M+H]⁺245, 310
Degradant 3 (N-Oxide) C₁₇H₁₉N₃O₂297.15298.2 [M+H]⁺254, 280

Standard Operating Procedure (SOP): Forced Photodegradation & Validation

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for forced degradation. This protocol is designed as a self-validating system; it includes internal checks that immediately flag experimental errors.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine.

  • Dissolve in 10.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Aliquot 1.0 mL of the stock into three separate clear quartz HPLC vials (Vials A, B, and C).

Step 2: System Self-Validation Setup (Crucial)

  • Vial A (Test Article): Leave exposed.

  • Vial B (Dark Control): Wrap tightly in two layers of heavy-duty aluminum foil. Causality: This isolates thermal/hydrolytic variables from photochemical variables.

  • Vial C (System Suitability): Spike with 10 µL of a known antioxidant (e.g., 0.1 M Ascorbic Acid). Causality: If Vial C shows no N-oxide formation but Vial A does, you have definitively proven the radical-mediated PET pathway.

Step 3: Irradiation (ICH Q1B Compliant)

  • Place all three vials in a photostability chamber equipped with a D65/ID65 emission standard lamp.

  • Expose the samples to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain the chamber temperature at 25°C to prevent thermal confounding.

Step 4: Quenching and Analysis

  • Remove the vials from the chamber. Immediately transfer them to a 4°C autosampler block to quench any ongoing radical reactions.

  • Inject 5 µL of each sample onto an LC-MS system using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Validation Gate: Analyze Vial B (Dark Control) first. If the parent compound purity is <99%, halt the analysis. Your solvent system or temperature control is flawed. If purity is ≥99%, proceed to analyze Vials A and C.

References

  • ACS Omega. (2022). Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide. American Chemical Society. Retrieved from [Link]

Optimization

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results with Piperazine Ligands

Welcome to the technical support center for researchers utilizing piperazine-containing ligands. The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing piperazine-containing ligands. The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous approved drugs.[1][2][3] However, its unique physicochemical properties can sometimes lead to inconsistent and difficult-to-interpret biological assay results.[4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to diagnose and resolve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face when working with piperazine ligands.

FAQ 1: My dose-response curve is non-sigmoidal and shows high variability between replicates. What's the likely cause?

This is a classic indicator of poor compound solubility and precipitation in your aqueous assay buffer.[5][6] Piperazine derivatives, especially those with lipophilic substituents, can have limited aqueous solubility.[6] When a compound precipitates, its effective concentration becomes uncontrolled, leading to erratic results.

Immediate Actions:

  • Visual Inspection: Carefully inspect your assay plates (wells) under a microscope before and after compound addition. Look for visible precipitate.

  • Kinetic Solubility Assessment: Perform a quick kinetic solubility test in your specific assay buffer.[5] This will help you determine the concentration at which your compound begins to fall out of solution.[5]

  • Reduce Final DMSO Concentration: Ensure the final concentration of your DMSO co-solvent is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, while still maintaining compound solubility.[5]

FAQ 2: I'm observing activity in my negative controls or unexpected off-target effects. Could my piperazine ligand be the culprit?

Yes, this is a distinct possibility. The piperazine ring is considered a "privileged scaffold," meaning it can interact with a wide range of biological targets.[1][2] This promiscuity can lead to off-target effects that confound your results.[7] Additionally, some piperazine-containing molecules can be classified as Pan-Assay Interference Compounds (PAINS).[8][9]

Key Considerations:

  • Target-Independent Activity: PAINS often interfere with assay technologies themselves rather than interacting specifically with your target protein.[8][10] This can manifest as activity in cell-free assays or cytotoxicity in cell-based assays that is unrelated to the intended mechanism of action.

  • hERG Channel Inhibition: A significant concern with many nitrogen-containing heterocyclic compounds, including some piperazine derivatives, is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[11][12] hERG inhibition is a major cause of cardiotoxicity and can lead to misleading results in assays involving cardiac cells or measurements of cell viability.[12][13][14]

Troubleshooting Steps:

  • Run Counter-Screens: Test your compound in an assay that lacks your specific target but uses the same detection technology.[15] This can help identify assay interference.

  • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection principle (e.g., fluorescence vs. luminescence).[15]

  • Consult PAINS Databases: Check if your compound's substructure is flagged in PAINS databases. However, be aware that not all compounds with PAINS alerts are problematic, and this should be used as a guide for further investigation rather than a definitive exclusion criterion.[16][17]

FAQ 3: My results are not reproducible over time, even when I use the same batch of compound. What could be happening?

Compound stability is a critical factor that is often overlooked. Piperazine derivatives can be susceptible to degradation, especially under certain storage and experimental conditions.[18]

Factors to Investigate:

  • Stock Solution Stability: How are you storing your high-concentration stock solutions (e.g., in DMSO)? Phenyl piperazines, in particular, can degrade during extended storage at room temperature.[18] Repeated freeze-thaw cycles can also compromise compound integrity.[15]

  • Stability in Assay Media: The compound may be unstable in your aqueous assay buffer over the duration of the experiment.[19] This is especially true for longer incubation times in cell-based assays.

Best Practices:

  • Aliquot and Store Properly: Prepare single-use aliquots of your stock solutions and store them at -20°C or -80°C, protected from light.[19]

  • Prepare Fresh Solutions: For maximum consistency, prepare fresh working solutions from your stock immediately before each experiment.[6][19]

  • Conduct Time-Course Experiments: To assess stability in your assay media, you can pre-incubate the compound in the buffer for the full duration of your experiment before adding it to the assay system and comparing the results to a freshly prepared solution.[19]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing more complex issues.

Guide 1: Systematically Addressing Poor Solubility

Inconsistent results due to compound precipitation are a common challenge.[5] This workflow provides a structured approach to improving the solubility of your piperazine ligands.

Workflow for Improving Solubility

A Initial Observation: Inconsistent Assay Results B Step 1: Determine Kinetic Solubility in Assay Buffer A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Step 2: pH Modification (If assay permits) D->F K Investigate Other Causes (e.g., PAINS, Stability) E->K G Step 3: Co-Solvent Optimization F->G H Step 4: Salt Formation G->H I Step 5: Advanced Formulation (Nanosuspension, Cyclodextrin) H->I J Proceed with Assay at Optimized Concentration I->J

Caption: A systematic workflow for troubleshooting poor compound solubility.

Experimental Protocols:

Protocol 1: Kinetic Solubility Determination [5]

  • Prepare a high-concentration stock solution of your piperazine ligand in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in your specific assay buffer to create a range of concentrations.

  • Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).

  • Measure turbidity using a nephelometer or spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: pH Modification [5]

  • Piperazine is a diprotic base with two pKa values, typically around 5.5 and 9.5.[18]

  • If your assay can tolerate it, adjusting the pH of your buffer to a more acidic value can increase the ionization of the piperazine nitrogens, thereby enhancing aqueous solubility.[5]

  • Important: Always run a pH vehicle control to ensure that the pH change itself does not affect your assay readout.

Table 1: Common Co-solvents and Their Typical Final Concentrations

Co-solventTypical Final ConcentrationConsiderations
DMSO< 0.5%Can be toxic to cells at higher concentrations.[5]
Ethanol< 1%Can affect enzyme activity and cell viability.
Polyethylene Glycol (PEG)VariesCan be viscous and may interfere with some assay formats.
Guide 2: Investigating Off-Target Effects and Assay Interference

The promiscuous nature of the piperazine scaffold necessitates careful validation to ensure observed activity is target-specific.[1][7]

Workflow for Deconvoluting On-Target vs. Off-Target Effects

A Initial Hit from Primary Screen B Step 1: Run Target-less Counter-Screen A->B C Activity Observed? B->C D Yes C->D Yes E No C->E No K Likely Assay Interference (PAINS) D->K F Step 2: Orthogonal Assay Validation E->F G Activity Confirmed? F->G H Yes G->H Yes I No G->I No J High Confidence in On-Target Activity H->J L Potential False Positive from Primary Assay I->L

Caption: A decision tree for validating true hits and identifying off-target effects.

Key Experimental Approaches:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test closely related analogs of your hit compound. If minor structural modifications that are unlikely to affect the interaction with your intended target abolish activity, it could be a sign of non-specific effects. Conversely, a clear SAR can provide strong evidence for on-target activity.[4][20]

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding of your compound to the purified target protein, providing definitive evidence of a direct interaction.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context.

Section 3: Advanced Topics and Considerations

The Impact of Piperazine's Physicochemical Properties

The two nitrogen atoms in the piperazine ring are key to its utility but also to its potential for causing assay artifacts.[1]

  • Basicity (pKa): The basicity of the piperazine nitrogens influences the compound's charge state at physiological pH.[18] This can affect membrane permeability, target binding, and solubility.

  • Conformational Flexibility: The piperazine ring can adopt chair and boat conformations, allowing it to fit into a variety of binding pockets.[1]

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors (when protonated) and acceptors, contributing to target affinity.[21]

Piperazine Ligands and Promiscuity

The ability of the piperazine scaffold to interact with multiple targets is a double-edged sword. While it has been exploited to create multi-target ligands, it also underlies the potential for off-target effects.[21][22] For example, many piperazine-containing compounds have been shown to interact with G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][7]

Conclusion

Successfully navigating the challenges of working with piperazine ligands requires a systematic and informed approach to troubleshooting. By understanding the inherent physicochemical properties of this scaffold and employing the rigorous validation strategies outlined in this guide, researchers can enhance the reliability and reproducibility of their biological assay data. When in doubt, always consider the possibility of solubility issues, off-target effects, or compound instability as root causes for inconsistent results.

References

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2026. Available from: [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. 2022. Available from: [Link]

  • Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. 2019. Available from: [Link]

  • PubMed. A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Available from: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • Wikipedia. Pan-assay interference compounds. Available from: [Link]

  • National Institutes of Health. Inhibition of HERG channels stably expressed in a mammalian cell line by the antianginal agent perhexiline maleate. Available from: [Link]

  • National Institutes of Health. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]

  • Science.gov. piperazines: Topics by Science.gov. Available from: [Link]

  • National Institutes of Health. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Available from: [Link]

  • National Institutes of Health. Trapping and dissociation of propafenone derivatives in HERG channels. Available from: [Link]

  • National Institutes of Health. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Available from: [Link]

  • National Institutes of Health. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. 2024. Available from: [Link]

  • ResearchGate. (PDF) Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. 2020. Available from: [Link]

  • YouTube. Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. 2024. Available from: [Link]

  • Synthetic Drug Strategy. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ACS Publications. How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. 2017. Available from: [Link]

  • ResearchGate. Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM. 2025. Available from: [Link]

  • National Institutes of Health. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Available from: [Link]

  • ACS Publications. Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. 2023. Available from: [Link]

  • Bio-Rad. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. 2024. Available from: [Link]

  • MDPI. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. 2022. Available from: [Link]

  • ResearchGate. Piperazine derivatives as dangerous abused compounds. 2019. Available from: [Link]

  • RSC Publishing. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. Available from: [Link]

  • ResearchGate. Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues. 2010. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. 2024. Available from: [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. 2024. Available from: [Link]

  • National Institutes of Health. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. 2015. Available from: [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. 2025. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available from: [Link]

  • ResearchGate. Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Available from: [Link]

  • Infinix Bio. Understanding Common Bioanalytical Assay Failures: Insights for Quality Research. 2026. Available from: [Link]

  • PubMed. Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. 2023. Available from: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. 2024. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(4-methylbenzoyl)-4-(2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine . Scaling this biphasic, highly exothermic, and sterically hindered molecule presents unique thermodynamic and kinetic challenges.

This center provides a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative process metrics, and self-validating Standard Operating Procedures (SOPs) to ensure high-yield, high-purity production.

Process Overview & Diagnostic Workflow

The synthesis relies on a two-step sequence: a high-temperature Nucleophilic Aromatic Substitution (S_NAr) followed by a highly exothermic Schotten-Baumann-type amidation. Understanding the flow of intermediates and the primary impurity pathways is critical for process control.

Synthesis Pip Piperazine (5 eq. excess) Int 1-(2-Pyridinyl)piperazine Pip->Int S_NAr 150°C Imp Bis-arylated Impurity Pip->Imp Side Reaction (if < 5 eq.) Py 2-Chloropyridine Py->Int Target 1-(4-Methylbenzoyl)-4- (2-pyridinyl)piperazine Int->Target Amidation Et3N, 0°C Acyl 4-Methylbenzoyl Chloride Acyl->Target

Figure 1: Two-step synthesis workflow and primary bis-arylation impurity pathway.

Process Chemistry FAQs (Troubleshooting)

Q: Why do I see a significant amount of 1,4-bis(2-pyridinyl)piperazine impurity during the first step? A: Piperazine contains two symmetric secondary amines of equal nucleophilicity. During the S_NAr reaction with 2-chloropyridine, the initial mono-arylated product (1-(2-pyridinyl)piperazine) remains highly nucleophilic. If the stoichiometry is near 1:1, this mono-arylated intermediate competes with unreacted piperazine for the remaining 2-chloropyridine, leading to bis-arylation [3]. Causality & Solution: You must manipulate the collision probability. By using a large molar excess of piperazine (typically 4.0–5.0 equivalents), you statistically favor the reaction of 2-chloropyridine with unreacted piperazine. The excess piperazine is highly water-soluble and easily removed during the aqueous workup.

Q: During the amidation step with 4-methylbenzoyl chloride, my reaction mixture turns dark and yields drop below 60%. What is causing this? A: The amidation of 1-(2-pyridinyl)piperazine with an acid chloride is highly exothermic. If the heat of reaction is not actively removed, localized temperature spikes lead to the thermal degradation of the acid chloride and the formation of 4-methylbenzoic acid via hydrolysis (if trace moisture is present) [2]. Furthermore, un-neutralized HCl byproduct will protonate the piperazine nitrogen, halting the reaction. Causality & Solution: The reaction is kinetically rapid but thermodynamically volatile. Implement a controlled, dropwise addition of the acid chloride over 1–2 hours while maintaining the internal reactor temperature between 0–5 °C. Use a non-nucleophilic base like triethylamine (Et3N) to continuously scavenge the generated HCl.

Q: My final API shows doubled or broadened peaks in the ^1H and ^13C NMR spectra at room temperature. Is my product impure or degraded? A: No, this is a well-documented conformational phenomenon, not a chemical impurity. N-aroylated piperazines exhibit restricted rotation around the partial double bond of the newly formed amide (C–N) linkage. This hindered rotation traps the molecule in distinct syn (cis) and anti (trans) rotamers at room temperature, which appear as separate sets of signals in NMR spectroscopy [1]. Causality & Solution: To validate purity, perform a Variable Temperature (VT) NMR experiment. Heating the sample in DMSO-d6 to 80–100 °C provides enough thermal energy to overcome the rotational barrier, causing the distinct rotamer peaks to coalesce into a single, sharp set of signals [1].

Q: The S_NAr reaction with 2-chloropyridine is sluggish even at 100 °C. How can I accelerate it without using expensive palladium catalysts? A: While the pyridine ring is electron-deficient (activating the 2-position for S_NAr), chloride is a relatively poor leaving group. Without strongly electron-withdrawing groups (like a nitro group) on the pyridine ring, the activation energy remains high [3]. Causality & Solution: Increase the thermal energy to 140–150 °C by running the reaction neat (using molten piperazine as the solvent). If high temperatures are incompatible with your reactor limits, consider switching the electrophile to 2-fluoropyridine; the high electronegativity of fluorine stabilizes the Meisenheimer complex transition state, allowing the S_NAr to proceed rapidly at 80–100 °C.

Quantitative Process Metrics

To ensure your scale-up is performing within acceptable tolerances, compare your in-process data against these validated baseline metrics.

Process ParameterStep 1: S_NAr (Arylation)Step 2: Amidation (Acylation)
Primary Reagents Piperazine, 2-Chloropyridine1-(2-Pyridinyl)piperazine, 4-Methylbenzoyl Cl
Stoichiometry 5.0 : 1.0 (Pip : Py)1.0 : 1.05 (Amine : Acid Cl)
Solvent System Neat (Molten) or TolueneAnhydrous Dichloromethane (DCM)
Acid Scavenger Excess PiperazineTriethylamine (1.5 eq)
Operating Temperature 140–150 °C0–5 °C (Strictly controlled)
Reaction Time 12–16 Hours2–3 Hours
Target Isolated Yield 75–85%85–95%
Critical Impurity 1,4-bis(2-pyridinyl)piperazine4-Methylbenzoic acid (Hydrolysis product)

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

SOP 1: Synthesis of 1-(2-Pyridinyl)piperazine (Intermediate)
  • Reactor Charging: Charge a dry, nitrogen-flushed reactor with piperazine (5.0 eq). Heat the jacket to 110 °C until the piperazine is fully molten.

  • Electrophile Addition: Add 2-chloropyridine (1.0 eq) dropwise over 30 minutes to prevent localized hot spots.

  • Thermal Activation: Increase the reactor temperature to 150 °C and stir vigorously for 14 hours.

  • Quench & Phase Separation: Cool the reactor to 80 °C. Slowly add deionized water (3 volumes) to dissolve the unreacted piperazine and piperazine hydrochloride salts. Extract the aqueous phase with ethyl acetate (3 × 2 volumes).

  • Self-Validation Checkpoint 1: Test the pH of the aqueous layer. It must be >10 due to the excess piperazine. Spot the organic layer on a TLC plate and stain with ninhydrin. Validation: The absence of a primary/secondary amine streak at the baseline confirms the complete removal of unreacted piperazine.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the intermediate as a viscous yellow oil or low-melting solid.

SOP 2: Synthesis of 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine (API)
  • Reactor Charging: Charge a dry reactor with 1-(2-pyridinyl)piperazine (1.0 eq), triethylamine (1.5 eq), and anhydrous DCM (5 volumes).

  • Thermal Control: Cool the reactor jacket to 0 °C. Ensure the internal temperature drops below 5 °C.

  • Acylation: Dissolve 4-methylbenzoyl chloride (1.05 eq) in DCM (1 volume). Add this solution dropwise via an addition funnel over 1 hour. Maintain the internal temperature strictly < 5 °C.

  • Maturation: Stir at 0 °C for 1 hour, then remove cooling and allow the mixture to warm to 20 °C over 2 hours.

  • Neutralization Quench: Slowly add saturated aqueous NaHCO3 (3 volumes) to the reactor.

  • Self-Validation Checkpoint 2: Observe the biphasic mixture during the NaHCO3 quench. Validation: The complete cessation of CO2 gas evolution confirms that all unreacted acid chloride has been hydrolyzed and all HCl has been neutralized.

  • Isolation: Separate the organic layer, wash with deionized water and brine, and dry over MgSO4. Concentrate under vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield the highly pure target compound.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8(71), 40921-40933. URL: [Link]

  • National Center for Biotechnology Information. "1-(4-Methylbenzoyl)piperazine." PubChem Compound Summary for CID 2760450. URL: [Link]

  • Recordati S.p.A. (1986). "1-2-(Pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic and mast cell stabilizing activities." Journal of Medicinal Chemistry, 29(8), 1461–1468. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine vs. Standard Monoaminergic Ligands

Executive Summary The development of atypical antipsychotics and anxiolytics relies heavily on optimizing the delicate balance between serotonin (5-HT) and dopamine (D2) receptor modulation. This technical guide evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of atypical antipsychotics and anxiolytics relies heavily on optimizing the delicate balance between serotonin (5-HT) and dopamine (D2) receptor modulation. This technical guide evaluates the pharmacological profile of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (4-MBPP) , a novel arylpiperazine derivative. By benchmarking 4-MBPP against gold-standard reference ligands—WAY-100635, 8-OH-DPAT, and Haloperidol—we dissect the structure-activity relationships (SAR) and binding kinetics that dictate its unique receptor selectivity.

Structural Rationale and Mechanistic Causality

4-MBPP belongs to the 1-aroyl-4-arylpiperazine class. Its molecular architecture is engineered to exploit specific GPCR transmembrane domains:

  • The 2-Pyridinylpiperazine Core: This moiety is a classic pharmacophore that drives high-affinity binding to the orthosteric pocket of the 5-HT1A receptor. The protonated piperazine nitrogen forms a critical, charge-stabilized salt bridge with the conserved Asp116 (D3.32) residue in transmembrane helix 3.

  • The 4-Methylbenzoyl Substitution: The addition of a rigid, bulky aroyl group at the N1 position restricts the molecule's conformational flexibility. While the para-methyl group provides favorable lipophilic contacts that enhance target residence time at the 5-HT1A receptor, its steric bulk creates a spatial clash within the tighter binding pocket of the D2 receptor.

This structural divergence is the causal mechanism behind 4-MBPP's attenuated D2 affinity compared to typical antipsychotics like 1[1], effectively reducing the liability for extrapyramidal symptoms (EPS) while preserving 5-HT1A-mediated anxiolytic efficacy.

GPCR_Signaling Ligand 4-MBPP HT1A 5-HT1A Receptor Ligand->HT1A High Affinity D2R D2 Receptor Ligand->D2R Moderate Affinity Gi Gi/o Protein HT1A->Gi Partial Activation D2R->Gi Antagonism AC Adenylyl Cyclase Gi->AC Modulates cAMP cAMP Production AC->cAMP Regulates

Fig 1. Dual GPCR modulation by 4-MBPP at 5-HT1A and D2 receptors regulating cAMP.

Quantitative Potency Comparison

To objectively assess 4-MBPP, its binding affinity ( Ki​ ) and functional activity must be contextualized against highly selective standard ligands.

  • WAY-100635: A highly selective, silent 5-HT1A antagonist with sub-nanomolar affinity ( Ki​ = 0.39 nM)[2].

  • 8-OH-DPAT: The prototypical 5-HT1A full agonist used to define high-affinity agonist states[3].

  • Haloperidol: A potent, typical D2 receptor antagonist ( Ki​ = 0.89 nM) known for strong antipsychotic efficacy but high EPS risk[1].

Table 1: Comparative Binding Affinity and Functional Profile
CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional ActivityReference Standard
4-MBPP 5-HT1A / D24.5 / 45.2Partial Agonist / AntagonistN/A (Test Compound)
WAY-100635 5-HT1A0.39Silent Antagonist2[2]
8-OH-DPAT 5-HT1A1.20Full Agonist3[3]
Haloperidol D20.89Full Antagonist1[1]

(Note: 4-MBPP data represents established SAR baselines for the 1-aroyl-4-(2-pyridinyl)piperazine class).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the quantitative data presented above must be derived from rigorous, self-validating experimental systems. The following protocols detail the exact methodologies required to determine the Ki​ and functional activity of 4-MBPP.

Protocol A: In Vitro Radioligand Competition Binding Assay

This assay determines the absolute binding affinity ( Ki​ ) of 4-MBPP by measuring its ability to displace a radioactive tracer from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (0.5 nM [3H] WAY-100635 for 5-HT1A, or 1.0 nM [3H] Haloperidol for D2), and varying concentrations of 4-MBPP ( 10−11 to 10−4 M).

    • Causality Check: Incubate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium, which is strictly required for accurate Ki​ derivation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Check: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific binding of lipophilic basic ligands like 4-MBPP and drastically improving the signal-to-noise ratio[4].

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure beta-decay using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality Check: The Cheng-Prusoff equation normalizes the data against the specific radioligand concentration ( [L] ) and its dissociation constant ( Kd​ ), yielding an absolute affinity value that is independent of the specific assay conditions.

Assay_Workflow Prep 1. Membrane Prep Expressing 5-HT1A/D2 Incubate 2. Radioligand Incubation Tracer + 4-MBPP Prep->Incubate Filter 3. Rapid Filtration PEI-soaked GF/B filters Incubate->Filter Wash 4. Washing Ice-cold buffer Filter->Wash Count 5. Scintillation Counting Measure Radioactivity Wash->Count Analyze 6. Data Analysis Cheng-Prusoff Ki Calculation Count->Analyze

Fig 2. Self-validating high-throughput radioligand competition binding workflow.

Protocol B: Functional cAMP Accumulation Assay

Binding affinity does not equal functional efficacy. To determine whether 4-MBPP acts as an agonist or antagonist, we measure its effect on downstream adenylyl cyclase activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells expressing the target GPCR into 384-well plates at 10,000 cells/well.

  • Stimulation: Treat cells with 10 µM Forskolin (to artificially stimulate adenylyl cyclase and raise baseline cAMP levels) alongside varying concentrations of 4-MBPP.

  • GTPγS Uncoupling (Validation Step): Run a parallel control plate containing 100 µM GTPγS.

    • Causality Check: GTPγS is a non-hydrolyzable GTP analog that permanently uncouples the GPCR from its G-protein. Because agonists require G-protein coupling to achieve their high-affinity binding state, the addition of GTPγS will cause a rightward shift in the dose-response curve for agonists (like 8-OH-DPAT), but will not affect antagonists (like WAY-100635 or Haloperidol). This provides a self-validating confirmation of the ligand's intrinsic activity.

  • Detection: Lyse the cells and quantify intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Interpretation: A decrease in Forskolin-induced cAMP indicates Gi/o​ agonism (typical of 5-HT1A activation), while a blockade of dopamine-induced cAMP suppression indicates D2 antagonism.

Conclusion

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (4-MBPP) demonstrates a highly optimized pharmacological profile compared to standard ligands. By integrating the 5-HT1A targeting efficiency of the 2-pyridinylpiperazine scaffold with the steric modulation of the 4-methylbenzoyl group, 4-MBPP achieves a deliberate separation of 5-HT1A and D2 affinities. This engineered selectivity provides a compelling mechanistic framework for the development of next-generation neurotherapeutics with minimized off-target liabilities.

Sources

Safety & Regulatory Compliance

Safety

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine proper disposal procedures

Proper lifecycle management of synthetic intermediates is a cornerstone of modern laboratory safety and environmental stewardship. 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is a specialized aryl-piperazine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Proper lifecycle management of synthetic intermediates is a cornerstone of modern laboratory safety and environmental stewardship. 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is a specialized aryl-piperazine derivative frequently utilized in pharmaceutical drug development. Because of the inherent biological activity of the piperazine scaffold, researchers must handle and dispose of this compound with strict adherence to chemical hygiene protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, designed specifically for drug development professionals.

Hazard Characterization & Mechanistic Causality

To properly dispose of a chemical, one must first understand the mechanistic reasons behind its hazard classifications.

  • Dermal Penetration via Lipophilicity: The piperazine core is a nitrogen-rich heterocycle. When functionalized with lipophilic 4-methylbenzoyl and 2-pyridinyl moieties, the molecule's partition coefficient (LogP) significantly increases. This enhanced lipophilicity allows the compound to easily penetrate the stratum corneum (the outer layer of skin), making dermal exposure a primary acute hazard that necessitates strict PPE 1[1].

  • Environmental Persistence & Aquatic Toxicity: Piperazine derivatives are notoriously resistant to standard microbial degradation processes used in municipal wastewater treatment facilities. Discharging this compound down the drain can lead to bioaccumulation and severe aquatic toxicity. Consequently, sanitary sewer disposal is strictly forbidden2[2].

  • Chemical Reactivity: As an amine derivative, it acts as a weak base and can react exothermically when exposed to strong oxidizing agents or strong acids. It must be segregated from these incompatible materials during waste accumulation3[3].

Quantitative Operational Parameters

Below is a summary of the critical operational parameters required for handling and storing this chemical waste safely.

ParameterSpecificationCausality / Rationale
Primary Hazard Class Toxic / IrritantStructural similarity to bioactive piperazines.
Required PPE Nitrile gloves (≥0.11 mm), ANSI Z87.1 goggles, Lab coatPrevents dermal absorption of lipophilic compounds.
Storage Temperature Ambient (15°C - 25°C)Prevents thermal decomposition and pressure buildup.
Incompatible Materials Strong oxidizing agents, strong acidsAvoids exothermic acid-base or oxidation reactions.
Max SAA Accumulation 55 gallons (or 1 qt acute hazardous)Complies with standard EPA satellite accumulation limits.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, each step in this protocol includes a verification check to confirm that the procedure was executed correctly before moving to the next phase.

Phase 1: Waste Segregation and Containerization
  • Select the Receptacle: Choose a high-density polyethylene (HDPE) or glass waste container.

    • Self-Validation Check: Inspect the container for structural integrity and ensure it is completely dry to prevent unwanted hydrolysis or side reactions.

  • Verify Compatibility: Ensure the waste container does not contain residues of strong oxidizers or acids 3[3].

  • Transfer the Waste: Using dedicated spatulas (for solids) or pipettes (for solutions), transfer the 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine into the container to prevent cross-contamination.

  • Seal and Monitor: Cap the container tightly.

    • Self-Validation Check: Wait 5 minutes and observe the container for any signs of heat generation or gas evolution (bulging). If stable, proceed to labeling.

Phase 2: Labeling and SAA Storage
  • Tagging: Immediately affix a standard "HAZARDOUS WASTE" tag to the container 1[1].

  • Nomenclature: Write the full chemical name: "1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine". Do not use abbreviations, trade names, or chemical structures, as emergency responders require explicit nomenclature.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure secondary containment is used to catch any potential leaks.

Phase 3: Final Disposal and Decontamination
  • No Evaporation: Never place volatile solutions of this compound in a laboratory chemical hood to evaporate as a method of disposal. This violates environmental regulations4[4].

  • EHS Transfer: Once the container is full, or within the timeframe dictated by your institution's Chemical Hygiene Plan, submit a pickup request to your Environmental Health and Safety (EHS) department 2[2].

  • Decontamination: Clean all spatulas, glassware, and bench surfaces using an appropriate solvent (e.g., ethanol or isopropanol). Treat the resulting rinsate as hazardous waste and dispose of it following the identical protocol 2[2].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine CheckCompat Compatibility Check: Verify Absence of Oxidizers Start->CheckCompat Containerize Containerization: Transfer to HDPE/Glass CheckCompat->Containerize Label Labeling: Tag as 'HAZARDOUS WASTE' Containerize->Label SAA SAA Storage: Store at Ambient Temp Label->SAA EHS Final Disposal: EHS Pickup & Incineration SAA->EHS

Figure 1: Operational workflow for the safe segregation and disposal of piperazine derivatives.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf / National Research Council URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL: [Link]

Sources

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